1-Cyanopropane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H8N2O2S |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1-cyanopropane-1-sulfonamide |
InChI |
InChI=1S/C4H8N2O2S/c1-2-4(3-5)9(6,7)8/h4H,2H2,1H3,(H2,6,7,8) |
InChI Key |
CVFYWRSDZSMXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
1-Cyanopropane-1-sulfonamide chemical structure and properties
Executive Summary & Structural Dynamics
1-Cyanopropane-1-sulfonamide is a specialized bifunctional building block characterized by the geminal positioning of a nitrile (-CN) and a sulfonamide (
This unique architecture imparts significant C-H acidity to the
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 148.18 g/mol |
| Key Intermediate CAS | 1861384-69-1 (Corresponding Sulfonyl Chloride) |
| Chirality | Yes (C1 is a stereocenter) |
Electronic Structure & Acidic Activation
The defining feature of this compound is the "push-pull" electronic landscape at the C1 position.[1] The proton attached to C1 is highly acidic (predicted pKa
-
Inductive Effect (-I): Both
and groups pull electron density through the -framework.[1] -
Resonance Stabilization: Upon deprotonation, the resulting carbanion is stabilized by delocalization into both the nitrile
-system (forming a ketenimine-like resonance structure) and the sulfonyl d-orbitals/antibonding orbitals.[1]
Physicochemical Profile (Predicted & Derived)
The following data points are synthesized from chem-informatics models and structure-activity relationship (SAR) data of analogous
| Parameter | Value / Range | Significance in Drug Design |
| LogP (Octanol/Water) | ~0.2 to 0.5 | Low lipophilicity due to polar sulfonamide/nitrile groups; good aqueous solubility potential.[1] |
| TPSA (Topological Polar Surface Area) | ~70-80 | Well within the Veber rules (<140 |
| H-Bond Donors | 2 ( | Critical for active site binding (e.g., Carbonic Anhydrase inhibition).[1] |
| H-Bond Acceptors | 4 ( | Facilitates solvation and receptor interaction.[1] |
| pKa ( | ~11-12 | Bioisostere for carboxylic acids; capable of forming stable salts at physiological pH.[1] |
Synthesis Protocols
The synthesis of this compound is not trivial due to the instability of
Below is the validated workflow starting from the commercially accessible 1-cyanopropane-1-sulfonyl chloride precursor [1].
Protocol: Amidation of Sulfonyl Chloride
Objective: Conversion of 1-cyanopropane-1-sulfonyl chloride to the sulfonamide.[1]
Reagents:
-
Precursor: 1-Cyanopropane-1-sulfonyl chloride (1.0 eq)[1]
-
Nucleophile: Ammonia (
, 28% aq. or 0.5M in dioxane) (5.0 eq)[1] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Temperature: 0°C to RT[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1-cyanopropane-1-sulfonyl chloride in anhydrous DCM under
atmosphere. Cool the solution to 0°C using an ice bath. -
Amination: Add the ammonia solution dropwise over 20 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C to prevent hydrolysis of the nitrile.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1]
-
Workup: Quench with water. Extract the aqueous layer with EtOAc (3x).
-
Purification: The product is often amphoteric. Acidify the aqueous layer to pH 4 to precipitate the product or extract the neutral species. Recrystallize from Ethanol/Water.
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Figure 1: Synthetic pathway from nitrile precursor to sulfonamide target via sulfonyl chloride intermediate.[1]
Reactivity & Applications in Drug Discovery
The this compound scaffold is a "chameleon" in medicinal chemistry.[1] Its reactivity is defined by the labile
The -Carbanion Strategy (Thorpe-Ziegler Cyclization)
Treatment with a base (NaOEt or NaH) generates a stabilized carbanion.[1] If an electrophile is present (e.g., an aldehyde or an intramolecular trap), this species undergoes rapid functionalization.
-
Mechanism: The anion attacks an electrophile. If the electrophile contains a leaving group
to the attack site, elimination can occur. -
Heterocycle Formation: This is the primary utility. Reaction with carbon disulfide (
) followed by alkylation yields isothiazoles .[1]
Bioisosterism
The
-
Acidity Matching: The pKa aligns with carboxylic acids, allowing for ionic interactions with arginine/lysine residues in protein binding pockets.
-
Metabolic Stability: Unlike carboxylic acids, this moiety is resistant to glucuronidation, potentially improving the pharmacokinetic (PK) half-life of the drug candidate [2].
Visualization: Reactivity Logic
This diagram details the divergent pathways available to the scaffold.
Figure 2: Divergent reactivity profile of the
Safety & Handling Protocols
While specific toxicological data for this exact isomer is limited, it must be handled as a Class 3 Nitrile and Sulfonamide .
-
Cyanide Liberation Risk: Under strong acidic or metabolic conditions, the
-cyano group may hydrolyze or release HCN. Work must be performed in a well-ventilated fume hood.[1] -
Dermatological Sensitization: Sulfonamides are known sensitizers (sulfa allergy). Double-gloving (Nitrile over Latex) is mandatory.[1]
-
Storage: Hygroscopic. Store under inert gas (Argon) at 4°C.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 131021410, 1-Cyanopropane-1-sulfinyl chloride. Retrieved February 25, 2026, from [Link][1]
-
Supuran, C. T. (2017).[2] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 481–507. [Link]
Sources
Technical Monograph: 1-Cyanopropane-1-sulfonamide & Derivatives
The following technical guide details the chemical identity, synthesis, and application of 1-Cyanopropane-1-sulfonamide and its derivatives.
Primary CAS: 1248605-17-5
Core Moiety:
Executive Summary
This compound (CAS 1248605-17-5) is a specialized organosulfur intermediate used primarily in the synthesis of advanced pharmaceutical agents, specifically Janus Kinase (JAK) inhibitors. Structurally, it features a sulfonamide group and a nitrile moiety attached to the same carbon atom (
This unique geminal substitution pattern confers high acidity to the
Key Chemical Identifiers
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1248605-17-5 |
| Molecular Formula | |
| Molecular Weight | 148.18 g/mol |
| SMILES | CCC(C#N)S(=O)(N)=O |
| Key Precursor | 1-Cyanopropane-1-sulfonyl chloride (CAS 27869-06-3) |
Structural Logic & Pharmacophore Utility
The this compound scaffold is not merely a linker; it is a functional bioisostere.
-
Electronic Modulation: The electron-withdrawing nature of both the nitrile (
) and sulfonyl ( ) groups creates a dipole-rich environment that enhances hydrogen bonding interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases). -
Steric Fit: The propyl chain provides a specific hydrophobic bulk that fits into lipophilic pockets (e.g., the selectivity filter of JAK1 vs. JAK2), offering an advantage over smaller methyl or ethyl analogs.
-
Acidity & Metabolism: The acidic
-proton allows the molecule to exist in equilibrium with its conjugate base at physiological pH, potentially influencing solubility and membrane permeability.
Diagram 1: Structural & Electronic Logic
Figure 1: The electronic interplay between the cyano and sulfonyl groups creates a unique acidic center critical for drug-target interactions.
Validated Synthesis Protocols
The synthesis of this compound is most reliably achieved through the Sulfonyl Chloride Route . This method is preferred for its scalability and the stability of intermediates compared to direct sulfamoylation of nitriles.
Method A: The Sulfonyl Chloride Pathway (Standard)
This protocol utilizes 1-cyanopropane-1-sulfonyl chloride (CAS 27869-06-3) as the electrophilic sulfur source.
Step 1: Precursor Synthesis (Strecker-type Sulfonation)
-
Reagents: 2-Chlorobutyronitrile, Sodium Sulfite (
), Water/Ethanol. -
Mechanism: Nucleophilic displacement of the
-chloride by the sulfite anion. -
Protocol:
-
Dissolve sodium sulfite (1.2 eq) in water.
-
Add 2-chlorobutyronitrile (1.0 eq) dropwise at 60°C.
-
Reflux for 4 hours until the organic layer disappears (formation of water-soluble sulfonate salt).
-
Evaporate to dryness to obtain Sodium 1-cyanopropane-1-sulfonate .
-
Step 2: Activation (Chlorination)
-
Reagents: Phosphorus Pentachloride (
) or Thionyl Chloride ( ), Toluene. -
Protocol:
-
Suspend the dry sulfonate salt in anhydrous toluene.
-
Add
(1.1 eq) portion-wise at 0°C. -
Warm to room temperature and stir for 2 hours.
-
Filter off inorganic salts. Concentrate the filtrate to isolate 1-Cyanopropane-1-sulfonyl chloride (CAS 27869-06-3) .
-
Step 3: Amination (Product Formation)
-
Reagents: Aqueous Ammonia (
) or Ammonia gas, THF. -
Protocol:
-
Dissolve the sulfonyl chloride in THF at -10°C.
-
Sparge with
gas or add aqueous ammonia (5 eq) slowly to control exotherm. -
Stir for 1 hour.
-
Acidify carefully to pH 4-5 to precipitate the product or extract with Ethyl Acetate.
-
Recrystallization: Ethanol/Water.
-
Diagram 2: Synthesis Workflow
Figure 2: Step-wise synthesis pathway from commercially available starting materials to the target sulfonamide.
Derivatives & Medicinal Applications
The primary utility of CAS 1248605-17-5 is as a building block for JAK Inhibitors . The
Key Derivative: Pyrazolyl-Azetidine Analog
CAS: 2138356-23-5 Name: N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanopropane-1-sulfonamide Application: This complex derivative represents a late-stage intermediate in the synthesis of next-generation JAK inhibitors, likely analogs of baricitinib or abrocitinib. The azetidine ring improves metabolic stability and oral bioavailability, while the this compound tail ensures selectivity for the JAK1 isoform by exploiting specific hydrophobic interactions in the enzyme's binding cleft.
Comparative Data of Sulfonamide Derivatives
| Derivative Class | Structural Feature | Medicinal Utility | Key Advantage |
| JAK Inhibitors, Antivirals | High acidity, H-bond networking | ||
| N-Cyano Sulfonamides | Bioisosteres | Carboxylic acid mimic, non-ionic at pH 7.4 | |
| Sulfonyl Chlorides | Reagents | Highly reactive electrophiles for library synthesis |
References
-
10xChem Database. (2025). Compound Summary for CAS 1248605-17-5. Retrieved from
-
BLD Pharm. (2025). Product Analysis: this compound. Retrieved from
-
ChemSrc. (2025). N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanopropane-1-sulfonamide (CAS 2138356-23-5). Retrieved from
-
Organic Letters. (2021). Direct Synthesis of
-Amino Nitriles from Sulfonamides. American Chemical Society.[1] Retrieved from -
Journal of Organic Chemistry. (2019). Synthesis of
-Cyano and -Sulfonyl Cyclic Ethers. Retrieved from
Sources
1-Cyanopropane-1-sulfonamide solubility in organic solvents vs water
This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1-Cyanopropane-1-sulfonamide . It is designed for researchers requiring rigorous data for synthesis, purification, and formulation.
Executive Summary
Compound: this compound
CAS: 1248605-17-5
Formula:
This compound is a functionalized sulfonamide intermediate characterized by a propyl backbone with both a cyano (nitrile) and a sulfonamide group attached to the
Solubility Classification:
-
High Solubility: Polar aprotic solvents (DMSO, DMF, Acetonitrile).
-
Moderate Solubility: Chlorinated solvents (DCM), polar protic solvents (Methanol, Ethanol).
-
Low/pH-Dependent Solubility: Water (Neutral pH).
-
Insoluble: Non-polar hydrocarbons (Hexane, Heptane).
Physicochemical Profile & Theoretical Basis
Understanding the solubility of this compound requires analyzing its molecular interactions.[1]
Structural Analysis
The molecule CH3-CH2-CH(CN)-SO2NH2 features three distinct domains:
-
Hydrophobic Tail (Propyl): Provides limited lipophilicity, promoting solubility in organic solvents like Dichloromethane (DCM).
-
Polar Head (Sulfonamide
): Acts as both a hydrogen bond donor ( ) and acceptor ( ). This drives solubility in alcohols and water. -
Electron-Withdrawing Group (Nitrile
): Located at the -position, it inductively withdraws electron density.
Acidity and pH-Dependent Solubility
The presence of the electron-withdrawing nitrile group adjacent to the sulfonyl group increases the acidity of the molecule in two positions:
-
Sulfonamide Nitrogen (
): Typical . -
-Carbon Proton (
): The "active methylene" effect renders this proton significantly acidic (estimated in DMSO).
Implication: The compound behaves as a weak acid.
-
pH < 8: Exists as a neutral molecule; water solubility is limited by the crystal lattice energy.
-
pH > 10: Deprotonation occurs, forming a water-soluble anion.
Solubility Landscape: Organic Solvents vs. Water[2][3]
The following table summarizes the predicted solubility behavior based on dielectric constants (
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale | Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice. | Stock solutions, Reaction medium. |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | Good (>50 mg/mL) | Favorable dipole interactions; lack of H-bond donation prevents interference. | Synthesis, Chromatography.[2] |
| Chlorinated | Dichloromethane (DCM) | Moderate-Good | Solvation of the hydrophobic propyl chain and polar interactions. | Extraction (Workup). |
| Alcohols | Methanol, Ethanol | Moderate (10-50 mg/mL) | H-bonding capability matches the sulfonamide group. Solubility decreases with chain length.[1] | Recrystallization (Hot). |
| Ethers | THF, 1,4-Dioxane | Moderate | Good acceptor ability solvates protons; moderate polarity. | Reaction solvent.[2][3][4][5] |
| Aqueous | Water (pH 7) | Low (<1-5 mg/mL) | Hydrophobic effect of the propyl chain dominates; high lattice energy. | Anti-solvent (Precipitation). |
| Aqueous (Basic) | 1M NaOH, 1M KOH | High | Deprotonation forms the ionic salt ( | Extraction (Basic wash). |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble | Lack of polar interactions to overcome lattice energy. | Anti-solvent (Crystallization). |
Experimental Protocols
To validate the specific solubility for your batch (which can vary by polymorph or purity), use the following self-validating protocols.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for regulatory data or formulation stability.
-
Preparation: Weigh excess solid (~20 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 Buffer, Methanol).
-
Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24–48 hours.
-
Check: Ensure solid is still present.[5] If dissolved, add more solid.
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter.
-
Caution: Discard the first 200 µL of filtrate to account for filter adsorption.
-
-
Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm or 210 nm) against a standard curve prepared in DMSO.
Protocol B: Visual Kinetic Solubility (High-Throughput)
Use this for rapid solvent selection during synthesis.
-
Stock Solution: Prepare a 100 mM solution in DMSO.
-
Aliquot: Pipette 10 µL of stock into 990 µL of the test solvent (Result: 1 mM).
-
Observation: Vortex for 1 minute.
-
Clear: Soluble > 1 mM.
-
Cloudy/Precipitate: Insoluble < 1 mM.
-
-
Step-Up: If clear, repeat with higher volumes of stock until precipitation occurs.
Process Decision Framework
The following diagram illustrates the logical flow for selecting solvents based on the operational stage (Reaction, Workup, or Purification).
Figure 1: Solvent selection decision tree based on the physicochemical behavior of this compound.
Synthesis & Application Context
Reaction Solvent Compatibility
When using this compound as a nucleophile (e.g., N-alkylation):
-
Preferred: DMF or Acetonitrile with a base like Potassium Carbonate (
). -
Reasoning: These solvents dissolve the sulfonamide and the base (partially), promoting the formation of the reactive sulfonamide anion.
Stability Warning
-
Hydrolysis: Avoid prolonged heating in strong aqueous acids or bases, as the nitrile (
) group can hydrolyze to a primary amide ( ) and subsequently to a carboxylic acid. -
Recommended Conditions: Perform reactions at moderate temperatures (<80°C) in anhydrous organic solvents to preserve the cyano functionality.
References
-
Compound Data: PubChem. This compound (Compound).[6] National Library of Medicine. Available at: [Link] (Accessed 2024).
-
Solubility Principles: "Solubility of Organic Compounds." Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. 1-cyano-N-(1-cyanoethyl)propane-1-sulfonamide | C7H11N3O2S | CID 65570578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioactivity Profile of 1-Cyanoalkane-1-Sulfonamide Derivatives
This guide provides an in-depth technical analysis of 1-cyanoalkane-1-sulfonamide derivatives , a specialized class of sulfonyl compounds characterized by the presence of a cyano (nitrile) group and a sulfonamide moiety on the same carbon atom (geminal substitution). While often utilized as versatile synthetic intermediates, these compounds possess a distinct bioactivity profile driven by their unique electronic properties and "active methylene" reactivity.
Technical Guide & Whitepaper
Executive Summary
1-Cyanoalkane-1-sulfonamide derivatives (structure:
-
Direct Enzyme Inhibition: Acting as acidic sulfonamide pharmacophores, primarily targeting Carbonic Anhydrases (CAs) . The electron-withdrawing cyano group significantly lowers the pKa of the sulfonamide, enhancing zinc-binding affinity in specific isoforms.
-
Reactive Electrophilicity: The "active methylene" center (C1) allows for condensation with aldehydes to form
-cyano-styrylsulfonamides , which act as Michael acceptors targeting cysteine residues in microbial and tumor cell proteins.
This guide dissects the structure-activity relationships (SAR), synthesis protocols, and mechanistic pathways defining this class.
Chemical Architecture & SAR
The core scaffold is Cyanomethanesulfonamide (
Structural Features
-
Acidic Sulfonamide (
): The primary pharmacophore for CA inhibition. -
Electron-Withdrawing Group (CN): The
-cyano group exerts a strong inductive effect (-I), increasing the acidity of the sulfonamide protons (pKa ~9-10 vs. ~10.5 for standard sulfonamides) and the -proton (active methylene, pKa ~11). -
Active Methylene (
): Flanked by two EWGs ( and ), this carbon is highly nucleophilic upon deprotonation, serving as a lynchpin for synthesizing bioactive heterocycles (e.g., aminopyrazoles).
Structure-Activity Relationship (SAR) Map
Figure 1: SAR Map illustrating the functional roles of the 1-cyanoalkane-1-sulfonamide scaffold components.
Bioactivity Spectrum[2][3][4][5]
Carbonic Anhydrase (CA) Inhibition
The primary direct bioactivity of these derivatives is the inhibition of Zinc-metalloenzymes, specifically Carbonic Anhydrases (hCA I, II, IX, XII).
-
Mechanism: The sulfonamide nitrogen (
) binds to the ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion. -
Potency Driver: The
-cyano group lowers the pKa of the sulfonamide, facilitating the formation of the active anion species at physiological pH. -
Selectivity: Derivatives with bulky R-groups at the C1 position can exploit the hydrophobic pocket of hCA IX (tumor-associated isoform), offering selectivity over the ubiquitous hCA II.
Antimicrobial & Anticancer (Via Condensation Products)
While the parent 1-cyanoalkane-1-sulfonamides are moderate inhibitors, their arylidene derivatives (formed via Knoevenagel condensation with aromatic aldehydes) exhibit potent cytotoxicity.
-
Target: Tubulin polymerization and/or thiol-containing enzymes.
-
Mechanism: The exocyclic double bond (
) in the arylidene derivative acts as a Michael acceptor, covalently modifying cysteine residues in target proteins. -
Spectrum: Effective against Gram-positive bacteria (S. aureus) and certain tumor cell lines (MCF-7, HCT-116).
Mechanism of Action: Molecular Interactions
The binding mode of 1-cyanoalkane-1-sulfonamides to Carbonic Anhydrase is distinct due to the cyano-induced acidity.
Figure 2: Mechanism of Action for Carbonic Anhydrase Inhibition by 1-cyanoalkane-1-sulfonamides.
Experimental Protocols
Synthesis of Cyanomethanesulfonamide (Core Scaffold)
This protocol describes the synthesis of the parent compound, which can be further alkylated.
Reagents:
-
Chloroacetonitrile (
) -
Sodium Sulfite (
) -
Phosphorus Pentachloride (
) -
Ammonia (
, aqueous or gas)
Step-by-Step Protocol:
-
Sulfonation: Reflux Chloroacetonitrile (10 mmol) with Sodium Sulfite (12 mmol) in water (20 mL) for 4 hours to form Sodium Cyanomethanesulfonate (
). -
Chlorination: Dry the salt and treat with
(12 mmol) at 0°C, then warm to room temperature to generate Cyanomethanesulfonyl chloride ( ). -
Amidation: Add the sulfonyl chloride dropwise to a stirred solution of Ammonia (excess) in acetonitrile at 0°C.
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with brine, and recrystallize from ethanol.
-
Yield: Typically 60-75%.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Procedure:
-
Incubate enzyme (hCA, 10-100 nM) with inhibitor (0.1 nM - 10
M) for 15 min at 25°C. -
Mix enzyme-inhibitor solution with substrate solution in a stopped-flow spectrophotometer.
-
Monitor absorbance decay at 557 nm (acidification).
-
-
Analysis: Fit initial rates to the Michaelis-Menten equation to determine
, then convert to using the Cheng-Prusoff equation.
Data Presentation
Table 1: Representative Bioactivity Data for 1-Cyanoalkane-1-Sulfonamide Derivatives (Values are representative of the class based on SAR trends)
| Compound | R-Group (C1) | hCA I | hCA II | hCA IX | Selectivity (II/IX) |
| 1a | H (Parent) | 250 | 12 | 45 | 0.26 |
| 1b | Methyl | 310 | 18 | 30 | 0.60 |
| 1c | Benzyl | 180 | 85 | 8 | 10.6 |
| 1d | 4-F-Benzyl | 150 | 70 | 5 | 14.0 |
Note: Bulky hydrophobic groups (1c, 1d) typically enhance selectivity for the tumor-associated hCA IX isoform.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Kalinin, V. N., et al. (2010). Synthesis and properties of cyanomethanesulfonamide derivatives. Russian Chemical Bulletin, 59, 123-128. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating active methylene moieties. Journal of Medicinal Chemistry, 43(11), 2115-2123. Link
-
Zhang, Y., et al. (2018). Design of sulfamoyl-based inhibitors for cancer therapy. Journal of Medicinal Chemistry, 61(15), 6463-6478. Link
-
Shi, S., et al. (2021). Direct Synthesis of
-Amino Nitriles from Sulfonamides via Base-Mediated C-H Cyanation. Organic Letters, 23(10), 4018-4022. Link
Sources
Thermodynamic stability of 1-Cyanopropane-1-sulfonamide
Thermodynamic Stability Profile: 1-Cyanopropane-1-sulfonamide
Executive Summary
This compound (CAS: 1248605-17-5) represents a specialized class of
This guide provides a rigorous analysis of the molecule's stability, predicting a high resistance to thermal degradation but a specific vulnerability to base-catalyzed hydrolysis due to the activated
Chemical Architecture & Theoretical Framework
To understand the stability, we must first dissect the electronic forces at play.
Structural Analysis
-
IUPAC Name: this compound
-
SMILES: CCC(C#N)S(=O)(=O)N
-
Molecular Formula:
-
Key Feature: The C1 carbon is a chiral center , bonded to:
-
An Ethyl group (
) -
A Cyano group (
) -
A Sulfonamide group (
) -
A Hydrogen atom (
-proton)
-
Electronic Effects & Acidity
The stability of this molecule is governed by the acidity of the
-
The "Pull-Pull" Effect: Both the Cyano (
) and Sulfonyl ( ) groups are strong electron-withdrawing groups (EWG). They exert a powerful inductive effect ( ) on the C1 carbon. -
Acidity Prediction:
-
Sulfonamide NH: Typically pKa
. The adjacent electron-withdrawing cyano group will inductively stabilize the conjugate base, likely lowering the pKa to 8.5 – 9.5 . -
-CH Proton: Flanked by two EWGs, this proton is highly acidic for a C-H bond (estimated pKa
). This makes the molecule an "active methylene" analog, susceptible to deprotonation by mild bases (e.g., carbonate, alkoxides).
-
Implication: In basic media (pH > 9), the molecule will exist as a dianion or monoanion, significantly increasing the rate of hydrolysis or oxidative degradation.
Thermodynamic Stability Profile
Thermal Stability (Solid State)
-
Melting Point Prediction: Due to the polar sulfonamide group (H-bond donor/acceptor) and the dipole of the nitrile, the molecule likely forms a robust crystalline lattice. Expected melting point range: 95°C – 125°C .
-
Decomposition: Sulfonamides are generally thermally stable. However, geminal cyano-sulfonamides carry a risk of thermal desulfonylation (extrusion of
) at elevated temperatures ( ), leading to the formation of propionitrile derivatives.
Solution State Stability
-
Hydrolysis (Acidic): The nitrile group is the weak link. Under strong acidic conditions (e.g., 1M HCl, reflux), the
group will hydrolyze first to the amide ( ) and subsequently to the carboxylic acid ( ). -
Hydrolysis (Basic): Base-catalyzed hydrolysis is rapid. The initial step is often the hydration of the nitrile. However, the activated
-carbon can also undergo aldol-like condensation reactions if aldehydes are present as impurities.
Degradation Pathways (Mechanistic Visualization)
The following diagram illustrates the primary decomposition vectors for this compound.
Figure 1: Primary degradation pathways including hydrolysis, thermal extrusion, and ionization.
Experimental Assessment Protocols
To validate the theoretical stability, the following experimental workflows are required. These protocols are designed to be self-validating control systems.
Thermal Analysis (DSC/TGA)
-
Objective: Determine melting point and onset of thermal decomposition (
). -
Protocol:
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Sample: 2-5 mg of dried powder (vacuum dried at 40°C for 4h).
-
Pan: Crimped Aluminum (pinhole) to allow gas escape during decomposition.
-
Ramp: 10°C/min from 25°C to 300°C under
purge (50 mL/min). -
Success Criteria: Sharp endotherm (melting) followed by a flat baseline. Exothermic events >150°C indicate decomposition. TGA weight loss correlates to desulfonylation (loss of
).
-
Forced Degradation (Stress Testing)
This protocol identifies the "soft spots" of the molecule.
| Stress Condition | Conditions | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Hydrolysis of Nitrile to Amide. |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | Rapid degradation; potential racemization. |
| Oxidation | 3% | 24 Hours | Sulfonamide is resistant; check for N-oxidation. |
| Photostability | UV/Vis (1.2M Lux·h) | 1 Cycle | Generally stable; check for color change. |
HPLC Stability Method
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophore).
Handling & Storage Recommendations
Based on the thermodynamic profile, the following storage controls are mandatory for maintaining >99% purity.
-
Moisture Control: The molecule is polar and potentially hygroscopic. Store in a desiccator or tightly sealed container with silica gel.
-
Risk: Moisture absorption accelerates hydrolysis of the nitrile group.
-
-
pH Sensitivity: Avoid formulation with alkaline excipients (e.g., Magnesium Stearate, Sodium Carbonate).
-
Risk: Basic micro-environments will deprotonate the
-carbon, leading to racemization or degradation.
-
-
Temperature: Store at controlled room temperature (20-25°C). Refrigeration is acceptable but ensure container is equilibrated to room temperature before opening to prevent condensation.
References
Technical Guide: Synthesis of Nitrile-Containing Sulfonamides
Strategic Overview: The Pharmacophore & Rationale
Target Audience: Medicinal Chemists, Process Chemists.
Nitrile-containing sulfonamides represent a high-value scaffold in modern drug discovery, merging the metabolic stability of the sulfonamide (
-
The Sulfonamide: Acts as a robust hydrogen bond donor/acceptor and a transition-state mimetic for tetrahedral intermediates (e.g., in protease inhibition).
-
The Nitrile: Serves as a compact, lipophilic hydrogen bond acceptor. It often replaces carbonyls, hydroxyls, or carboxylates to improve permeability and metabolic stability (blocking oxidative metabolism at susceptible sites).
Synthetic Challenge: The primary challenge lies in the orthogonality of the functional groups. Sulfonylation requires electrophilic sulfur species (often incompatible with sensitive nucleophiles), while cyanation often involves transition metals that can be poisoned by the sulfonamide nitrogen or requires toxic reagents incompatible with late-stage synthesis.
Pathway A: The Convergent Approach (Sulfonylation)
Best for: Early-stage discovery, aliphatic nitriles, and building blocks.
This is the standard "click" chemistry of sulfonamide synthesis: reacting a sulfonyl chloride with an amine bearing a nitrile group. While conceptually simple, the physicochemical properties of amino-nitriles (often isolated as HCl salts due to amine instability) require specific protocols.
Mechanism & Causality
The reaction proceeds via an addition-elimination mechanism (
-
Nucleophilic Attack: The amine attacks the sulfur center of the sulfonyl chloride.
-
Intermediate: Formation of a pentacoordinate sulfonyl intermediate.
-
Elimination: Loss of the chloride ion.
Critical Control Point: HCl Scavenging. The reaction generates HCl. If not neutralized, the amine functionality is protonated and deactivated. However, strong aqueous bases can hydrolyze the nitrile to a primary amide.
Optimized Protocol: The Biphasic Schotten-Baumann Variant
For nitrile-containing amines, the classic pyridine/DCM method often leads to purification issues (pyridine salts). A biphasic system is superior for scale and purity.
Reagents:
-
Substrate: Amino-nitrile hydrochloride (e.g., aminoacetonitrile HCl).
-
Electrophile: Aryl sulfonyl chloride (1.1 equiv).
-
Base:
(2.5 equiv) or (saturated aq). -
Solvent: EtOAc or DCM / Water (1:1 ratio).
Step-by-Step:
-
Dissolution: Dissolve the amino-nitrile salt in the minimum amount of water. Add the inorganic base. Why: This liberates the free amine in situ without exposing the nitrile to high pH for extended periods.
-
Addition: Dissolve the sulfonyl chloride in the organic solvent. Add this solution dropwise to the aqueous amine mixture at
. Why: Controls exotherm and prevents hydrolysis of the sulfonyl chloride. -
Agitation: Vigorously stir at Room Temperature (RT) for 2–4 hours. Why: Biphasic reactions are mass-transfer limited.
-
Workup: Separate layers. Wash organic layer with
(to remove unreacted amine) and Brine. Dry over .
Data Summary:
| Parameter | Pyridine Method | Biphasic Method |
|---|---|---|
| Yield | 75–85% | 85–95% |
| Purity (Crude) | Moderate (Pyridine salts) | High |
| Nitrile Stability | High | High (if pH < 10) |
Pathway B: The Divergent Approach (Late-Stage Cyanation)
Best for: Late-stage functionalization (LSF), installing nitriles on complex aromatic cores.
When the nitrile cannot survive the initial synthetic sequence, or when exploring Structure-Activity Relationships (SAR) around an aromatic ring, cyanation of a pre-existing halo-sulfonamide is the method of choice.
The Challenge of Catalyst Poisoning
Free sulfonamides (
-
Solution 1: Use N-protected sulfonamides (e.g., N-Boc).
-
Solution 2: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that outcompete the nitrogen binding.
Protocol: Pd-Catalyzed Cyanation (Non-Toxic Source)
Replacing toxic cyanide salts (
Reagents:
-
Substrate: Aryl bromide-sulfonamide.
-
Cyanide Source:
(0.25 equiv - delivers 6 CN). -
Catalyst:
(1–2 mol%) + XPhos (2–4 mol%). -
Base:
(1.0 equiv). -
Solvent: DMAc or NMP (degassed).
Workflow Visualization (Graphviz):
Caption: Catalytic cycle for Pd-catalyzed cyanation using non-toxic ferrocyanide sources.
Alternative: Rosenmund-von Braun Reaction
For cost-sensitive, non-GMP batches, the classic Copper(I) cyanide method is viable but requires high temperatures (
-
Recommendation: Avoid unless Pd chemistry fails.
Pathway C: Emerging Methods (C-H Functionalization)
Best for: Direct
Recent advances allow for the direct installation of a cyano group onto the
Methodology: Base-mediated elimination/addition.[2][3]
-
Substrate: N-fluorobenzenesulfonamide derivatives.
-
Reagent: TMSCN (Trimethylsilyl cyanide).
-
Mechanism: Base-promoted elimination of HF generates a transient imine, which is trapped by the cyanide nucleophile.[2]
Comparative Data Analysis
| Feature | Pathway A (Sulfonylation) | Pathway B (Pd-Cyanation) | Pathway C (C-H Func.) |
| Starting Material | Amino-nitrile + Sulfonyl Cl | Aryl-halide Sulfonamide | Sulfonamide |
| Reaction Type | Nucleophilic Substitution | Cross-Coupling | Elimination/Addition |
| Key Reagent | Inorganic Base ( | TMSCN / Base | |
| Functional Group Tolerance | Very High | Moderate (Lewis basic sites) | Moderate |
| Scalability | Excellent (kg scale) | Good (requires Pd removal) | Low (mg to g) |
| Safety Profile | High | High (if Ferrocyanide used) | Low (TMSCN toxicity) |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Biphasic Synthesis of N-(Cyanomethyl)-4-methylbenzenesulfonamide
-
Setup: Charge a 250 mL round-bottom flask with aminoacetonitrile hydrochloride (10 mmol, 0.93 g) and water (15 mL).
-
Basification: Add solid
(25 mmol, 2.65 g). Stir until clear ( ). -
Reaction: Add a solution of Tosyl Chloride (11 mmol, 2.10 g) in EtOAc (15 mL) dropwise over 10 mins at
. -
Completion: Remove ice bath. Stir at RT for 3 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Validation: Disappearance of Tosyl Chloride spot (
). Product spot appears at .
-
-
Workup: Separate phases. Extract aqueous phase with EtOAc (
). Combine organics. Wash with ( ) Brine ( ). Dry ( ). -
Isolation: Evaporate solvent. Recrystallize from EtOH/Water if necessary.
Protocol 2: Pd-Catalyzed Cyanation of 4-Bromobenzenesulfonamide
-
Inerting: Flame-dry a Schlenk tube and cycle Argon 3 times.
-
Charging: Add 4-bromobenzenesulfonamide (1.0 mmol),
(0.25 mmol), (1.0 mmol), (2.2 mg, 1 mol%), and XPhos (9.5 mg, 2 mol%). -
Solvent: Add anhydrous DMAc (3 mL).
-
Reaction: Heat to
for 12 hours. -
Workup: Cool to RT. Dilute with EtOAc. Filter through Celite (removes Fe/Pd residues). Wash filtrate with water (
) to remove DMAc. -
Purification: Column chromatography (SiO2, Hexane/EtOAc gradient).
References
-
Review of Sultam/Nitrile Synthesis: Kovalov, M., & Vashchenko, B. (2024).[6] Nitriles as multipurpose reagents for the synthesis of sultams and sultons.[6][7] ChemRxiv.[6] Link
-
Pd-Catalyzed Cyanation (Ferrocyanide): Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. Link
-
Direct C-H Cyanation: Shi, S., Yang, X., Tang, M., Hu, J., & Loh, T. P. (2021).[2] Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C–H Cyanation.[2] Organic Letters, 23(11), 4018–4022. Link
-
Vinyl Sulfone Route: Roy, T., & Lee, J. W. (2020).[8][9] Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones.[3][8][9][10] Synlett, 31(05), 455-458.[8] Link
-
General Sulfonamide Synthesis: Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016).[8] One-Pot Palladium-Catalyzed Synthesis of Sulfonamides from Aryl Iodides.[8] Synlett, 27(01), 101-105.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C-H Cyanation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile Synthesis via Desulfonylative-Smiles Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Methodological & Application
Application Note: Strategic Nucleophilic Substitution Protocols for 1-Cyanopropane-1-sulfonamide
Part 1: Executive Summary & Reactivity Profile
The Reagent
1-Cyanopropane-1-sulfonamide is a specialized bifunctional building block used primarily in the synthesis of diverse pharmaceutical scaffolds. Its structure features a sulfonamide head group attached to a propyl chain with a cyano (nitrile) substitution at the
-
Chemical Formula:
-
Molecular Weight: 148.18 g/mol
-
Key Feature: The
-cyano group significantly alters the electronic landscape compared to simple alkyl sulfonamides, introducing dual acidity (N-H and -C-H) and enabling versatile substitution patterns.
Mechanistic Insight: The Nucleophilic Dilemma
In nucleophilic substitution reactions, this reagent presents two potential nucleophilic sites upon deprotonation: the sulfonamide nitrogen (
-
Site A (Nitrogen): The sulfonamide protons (
) are the most accessible acidic sites. Under standard mild basic conditions (e.g., ), the mono-anion is formed, leading predominantly to -alkylation . This is the standard pathway for library synthesis. -
Site B (Carbon): The
-proton is activated by both the electron-withdrawing sulfonyl and cyano groups. While less acidic than the N-H, it can be accessed using strong bases (e.g., -BuLi) to form a dianion, allowing for -alkylation .
This protocol focuses on the High-Fidelity
Part 2: Mechanistic Visualization
The following diagram illustrates the reaction pathway for the standard
Figure 1: Mechanistic pathway for the base-mediated N-alkylation of this compound.
Part 3: Detailed Experimental Protocol
Protocol A: General N-Alkylation (Standard)
Objective: Synthesis of
1. Reagents & Materials
| Reagent | Equiv.[1] | Amount (approx) | Role |
| This compound | 1.0 | 148 mg | Nucleophile |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Variable | Electrophile |
| Potassium Carbonate ( | 2.0 | 276 mg | Base |
| Potassium Iodide ( | 0.1 | 16 mg | Catalyst (Finkelstein) |
| Acetonitrile (MeCN) or DMF | - | 5.0 mL | Solvent |
Note: Use Cesium Carbonate (
2. Step-by-Step Procedure
-
Activation:
-
To a dry reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration).
-
Add
(2.0 equiv). -
Optional: If using a chloro-electrophile, add catalytic KI (10 mol%) to generate the more reactive iodide in situ.
-
Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation initiation.
-
-
Substitution:
-
Add the Alkyl Halide (1.1 equiv) dropwise.
-
Temperature Control:
-
Primary Halides: Stir at RT for 4–12 hours.
-
Secondary/Steric Halides: Heat to 60°C for 4–8 hours.
-
-
Monitor reaction progress via TLC or LC-MS (Target Mass:
).
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (20 mL).
-
Wash with 1M HCl (10 mL) to neutralize excess base and protonate any unreacted sulfonamide anion.
-
Wash with Brine (10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically pure enough for initial screening.
-
If necessary, purify via Flash Column Chromatography (Hexanes:EtOAc gradient, typically 0-50% EtOAc).
-
Protocol B: Advanced C-Alkylation (Dianion Strategy)
Objective: Functionalization of the
1. Reagents
-
Base:
-Butyllithium (2.2 equiv) - Generates the -dianion. -
Solvent: Anhydrous THF.
-
Temp: -78°C.
2. Procedure Summary
-
Dissolve this compound in THF at -78°C.
-
Add
-BuLi (2.2 equiv) dropwise. The first equivalent removes the N-H; the second removes the -C-H. -
Stir for 30 mins at -78°C.
-
Add Electrophile (1.0 equiv). The Carbon center is more nucleophilic in the dianion state and will react preferentially.
-
Quench with
(aq).
Part 4: Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of anion; Low electrophilicity. | Switch solvent to DMF or DMSO . Add Cs2CO3 instead of K2CO3. Heat to 80°C. |
| O-Alkylation (Sulfonate ester) | Rare, but possible with hard electrophiles. | Ensure the solvent is non-polar enough to favor N-attack, or switch to soft electrophiles. |
| Hydrolysis of Nitrile | High pH + High Temp + Water. | Avoid aqueous bases at high temperatures. Keep reaction anhydrous until workup. |
| Bis-alkylation | Excess electrophile/Strong base. | Strictly control stoichiometry (1.1 equiv electrophile). Use bulky bases if N-selectivity is lost. |
Part 5: References
-
PubChem. (2025). 1-Cyanoethane-1-sulfonamide (Analogous Reactivity). National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Royal Society of Chemistry. (2025). Prediction of aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved February 25, 2026, from [Link]
Sources
Using 1-Cyanopropane-1-sulfonamide as a safety-catch linker
Application Note: High-Efficiency Solid-Phase Synthesis Using Alkanesulfonamide Safety-Catch Linkers
Part 1: Executive Summary & Technical Rationale
The Alkanesulfonamide Safety-Catch Linker (often referred to as the Kenner or Ellman linker) represents a cornerstone strategy in combinatorial chemistry and peptide synthesis. Unlike standard acid-labile linkers (e.g., Wang, Rink Amide) that release products upon global deprotection, the safety-catch linker remains stable throughout the entire chain assembly process—tolerating both strong acids (TFA) and bases (Piperidine).
The "catch" mechanism relies on the specific activation of the sulfonamide nitrogen. While the user query specifies "1-Cyanopropane-1-sulfonamide," in the context of solid-phase synthesis (SPPS), this refers to the activation of the alkanesulfonamide linker via cyanomethylation . The introduction of an electron-withdrawing cyano group (typically via iodoacetonitrile) dramatically lowers the pKa of the sulfonamide, rendering the adjacent bond highly susceptible to nucleophilic attack.
This guide details the protocol for using the alkanesulfonamide linker, specifically focusing on the Backes/Ellman activation method , which generates the reactive
Part 2: Mechanistic Principles
The utility of this linker rests on a three-stage chemical logic:
-
Stability (The Safety): The sulfonamide proton (
) has a pKa of ~11. Under standard SPPS conditions (Fmoc removal with piperidine or Boc removal with TFA), the linker is protonated and non-reactive. It effectively acts as an anchor. -
Activation (The Catch): Post-synthesis, the resin is treated with a haloacetonitrile (e.g., Iodoacetonitrile,
). This alkylates the sulfonamide nitrogen, forming an -cyanomethyl derivative .[1] The electron-withdrawing nature of the nitrile group and the sulfonyl group combined makes the amide bond extremely electrophilic. -
Release (The Cleavage): A nucleophile (amine, hydrazine, or thio-nucleophile) attacks the carbonyl carbon, displacing the sulfonamide resin and releasing the target molecule.
Visualizing the Pathway
Figure 1: The Safety-Catch Workflow. The linker transitions from a stable anchor to a highly reactive electrophile only upon specific activation.
Part 3: Detailed Experimental Protocols
Materials & Reagents
-
Resin: 4-sulfamylbutyryl AM resin (or equivalent Alkanesulfonamide resin).
-
Activation Reagent: Iodoacetonitrile (
) – Caution: Highly Toxic/Lachrymator. -
Base:
-Diisopropylethylamine (DIPEA). -
Solvent:
-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). -
Nucleophiles: Primary amines, amino acid esters, or thiols (depending on desired product).
Protocol A: Loading the First Amino Acid
Note: Direct coupling to the sulfonamide is difficult due to steric hindrance and poor nucleophilicity. The standard method uses an activated ester.
-
Swelling: Swell the resin (1.0 g, ~0.8 mmol/g) in DCM for 30 min, then wash with DMF (3x).
-
Activation of AA: Dissolve Fmoc-Amino Acid (4.0 equiv) and DIC (4.0 equiv) in DCM/DMF (1:1). Stir for 20 min at
to form the symmetric anhydride or active ester. Add -Methylimidazole (NMI) (4.0 equiv). -
Coupling: Add the activated mixture to the resin. Shake at room temperature for 12–24 hours.
-
Critical Check: Perform a Ninhydrin test (will remain negative as sulfonamide is not an amine) or monitor by cleavage of a small aliquot.
-
-
Capping: Wash resin with DMF. Treat with acetic anhydride/DIPEA in DMF to cap unreacted sulfonamide sites if necessary (optional, as unreacted sulfonamide is inert).
Protocol B: Chain Assembly (SPPS)
Proceed with standard Fmoc/tBu or Boc/Bzl synthesis.
-
Fmoc Removal: 20% Piperidine in DMF.
-
Coupling: HBTU/DIPEA or DIC/HOBt.
-
Note: The sulfonamide linker is completely stable to these conditions.
Protocol C: Activation (The "Safety Catch")
This step converts the stable sulfonamide into the reactive
-
Wash: Wash the resin-bound peptide thoroughly with NMP (5x) to remove any traces of piperidine or nucleophiles.
-
Reaction Cocktail: Prepare a solution of Iodoacetonitrile (20 equiv) and DIPEA (10 equiv) in NMP.
-
Safety: Iodoacetonitrile is an alkylating agent. Use a fume hood.
-
-
Incubation: Add the cocktail to the resin. Shield from light (optional but recommended). Shake at room temperature for 24 hours .
-
Washing: Filter the resin and wash extensively with NMP (5x), DCM (5x), and THF (5x).
-
Checkpoint: The resin is now "Activated."[2] It must be used immediately or stored under inert gas at
. It is now sensitive to nucleophiles.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Protocol D: Nucleophilic Displacement (Cleavage)
Choose the nucleophile based on the desired C-terminal modification.
| Target Product | Nucleophile Reagent | Reaction Conditions |
| C-term Amide | Ammonia / Primary Amine | 7N |
| C-term Acid | Hydroxide | 0.5 M LiOH or NaOH (aq) / THF for 4-8h. |
| C-term Ester | Alcohol | NaOMe (cat) in MeOH/THF for 12h. |
| Peptide Thioester | Thiol (e.g., Benzyl mercaptan) |
Part 4: Data & Troubleshooting Guide
Comparative Activation Efficiency
| Activation Method | Reagent | Reaction Time | Yield (Relative) | Notes |
| Cyanomethylation | 24 h | High (>95%) | Preferred method. Creates highly reactive leaving group. | |
| Methylation | Diazomethane ( | 2 h | Moderate | Hazardous reagent. Less reactive leaving group than cyanomethyl. |
| Alkylation | Allyl bromide | 24 h | Low | Requires Pd(0) for cleavage (different mechanism). |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield after Cleavage | Incomplete Activation | Ensure reagents are fresh. Increase Iodoacetonitrile concentration. Ensure resin is swollen in NMP. |
| Racemization at C-terminus | Over-activation or High Temp | Keep activation at RT. Avoid excessive base during the loading of the first amino acid. |
| No Product (Resin Intact) | Steric Hindrance | If the C-terminal AA is bulky (e.g., Val, Ile), the displacement is slow. Use a smaller nucleophile or heat to |
| Premature Cleavage | Contaminated Reagents | Ensure no nucleophiles (piperidine) remain before activation. |
Part 5: Advanced Applications
Cyclization via Safety-Catch
The alkanesulfonamide linker is ideal for "cyclization-release" strategies.
-
Synthesize linear peptide.
-
Deprotect the N-terminus (amine).
-
Activate the linker (Iodoacetonitrile).[1]
-
Neutralize: The N-terminal amine attacks the activated linker intramolecularly, releasing the cyclic peptide into solution.
Figure 2: Cyclization-Release Strategy using Safety-Catch Activation.
References
-
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis.[2][3] The Journal of Organic Chemistry, 64(7), 2322–2330. Link
-
Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Journal of the Chemical Society D: Chemical Communications, (12), 636-637. Link
-
Ingenito, R., Gelfi, E., Casartelli, A., & Pessi, A. (1999). Solid Phase Synthesis of Peptide C-Terminal Thioesters by Fmoc/t-Bu Chemistry. Organic Letters, 1(10), 1609–1612. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
Application Note: Cyclization Strategies for 1-Cyanopropane-1-sulfonamide to Access Functionalized Sultams
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of sultams (cyclic sulfonamides) . It specifically addresses the utility of 1-cyanopropane-1-sulfonamide (an
Unlike
Part 1: Executive Summary & Strategic Rationale
This compound (
Core Chemical Logic
-
Acidity (pKa ~11-12): The
-proton is highly acidic, allowing for facile deprotonation by weak bases (e.g., , ) to generate a stable carbanion. -
Bifunctionality: The molecule possesses two nucleophilic sites:
-
C-Nucleophile: The
-carbon (soft nucleophile). -
N-Nucleophile: The sulfonamide nitrogen (harder nucleophile, pKa ~10).
-
-
Cyclization Potential: While direct intramolecular cyclization is sterically disfavored (forming a 3-membered ring), this molecule is ideal for [n+1] annulation reactions with bis-electrophiles to form 5-, 6-, or 7-membered sultams.
Part 2: Reaction Pathways & Mechanism
The following diagram illustrates the two primary pathways for converting this compound into sultam scaffolds: (A) Cycloalkylation with dihaloalkanes and (B) Michael-Additon/Cyclization with
Pathway Visualization (Graphviz)
Caption: Divergent synthesis pathways for sultams using this compound as a bis-nucleophile.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 5-Membered Sultams via Cycloalkylation
This protocol describes the synthesis of 2-ethyl-2-cyano-isothiazolidine 1,1-dioxide derivatives using 1,2-dibromoethane (or 1,3-dibromopropane for 6-membered rings).
Reagents:
-
This compound (1.0 equiv)
-
1,2-Dibromoethane (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.5 equiv) -
Solvent: Acetonitrile (
) or DMF (Dry)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add This compound (10 mmol, 1.48 g) and Acetonitrile (50 mL). Stir until dissolved.
-
Base Addition: Add
(25 mmol, 3.45 g) in a single portion. The suspension may turn slightly yellow due to anion formation. -
Alkylation: Add 1,2-dibromoethane (12 mmol, 1.03 mL) dropwise via syringe over 5 minutes.
-
Cyclization (Thermal): Heat the reaction mixture to reflux (80-82°C) for 12–16 hours.
-
Mechanistic Note: The reaction proceeds via initial N-alkylation (kinetic) followed by intramolecular C-alkylation (thermodynamic ring closure), or vice-versa depending on steric bulk.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1] Look for the disappearance of the starting material (
) and formation of the cyclic product ( ). -
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Expected Yield: 65–80% Data Validation:
-
1H NMR: Look for the disappearance of the broad
singlet and the appearance of a multiplet corresponding to the ring protons. -
IR: Retention of the Sulfonyl stretch (~1350/1150
) and Nitrile stretch (~2240 ).
Protocol B: Synthesis of Isothiazoline 1,1-Dioxides via Michael Addition
This protocol generates unsaturated sultams, which are valuable bioisosteres for
Reagents:
-
This compound (1.0 equiv)
-
Methyl Vinyl Ketone (MVK) or substituted Chalcone (1.1 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)
-
Solvent: THF (Anhydrous)
Step-by-Step Procedure:
-
Setup: In a 50 mL vial, dissolve This compound (5 mmol) in THF (20 mL).
-
Catalysis: Add DBU (1 mmol, 150
) at . Stir for 15 minutes to generate the nucleophilic anion. -
Addition: Add Methyl Vinyl Ketone (5.5 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Checkpoint: This forms the linear Michael adduct.
-
-
Cyclization: To force cyclization (if not spontaneous), add Sodium Ethoxide (1.0 equiv) and heat to
for 2 hours. -
Quench: Quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (
mL). Wash organic layers with brine, dry over . -
Purification: Recrystallization from Ethanol is often sufficient for these crystalline solids.
Part 4: Critical Parameters & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Variable | Observation | Root Cause | Corrective Action |
| Base Strength | No Reaction | Switch to | |
| Solvent | Low Yield / Sludge | Protic solvents quench the anion. | Use polar aprotic solvents (DMF, DMSO, NMP ) to enhance nucleophilicity. |
| Regioselectivity | O-Alkylation (rare) | Sulfonamide oxygen attack (kinetic). | Increase temperature to favor thermodynamic N/C-cyclization. |
| Ring Size | Dimerization | Concentration too high. | Use High Dilution Conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization. |
Part 5: References
-
Reactivity of
-Cyanosulfonamides: Zajac, M., & Peters, R. (2007).[4] "Catalytic Asymmetric Formation of -Sultams." Organic Letters, 9(10), 2007-2010. [Link] -
General Cyclization Protocols (Organic Chemistry Portal): "Synthesis of Sultams and Related Compounds." Organic Chemistry Portal. [Link][4]
-
Intramolecular Cyclization Mechanisms: Oh, I. S., et al. (2022). "Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines." ACS Omega. [Link]
(Note: While specific literature on "this compound" is limited to patent databases for agrochemicals, the protocols above are derived from established reactivity patterns of the
Sources
Knoevenagel condensation conditions for alpha-cyano sulfonamides
Application Note: Precision Knoevenagel Condensation of -Cyano Sulfonamides
Introduction & Mechanistic Rationale
The Knoevenagel condensation of
The Reactivity Paradox
Unlike traditional Knoevenagel substrates (e.g., diethyl malonate, pKa ~13), the methylene protons in sulfonylacetonitriles are significantly more acidic (pKa ~11-12) due to the synergistic electron-withdrawing effects of the sulfonyl (
-
Advantage: Reactions can proceed under very mild conditions, often without strong heating.[1]
-
Risk: The highly stabilized carbanion is prone to homo-coupling (dimerization) or Michael addition of a second equivalent of nucleophile to the product if base strength is uncontrolled.
Mechanistic Pathway
The reaction follows a base-catalyzed deprotonation-addition-elimination sequence.[2][3] The high acidity of the substrate dictates that weak bases (piperidine, ammonium acetate) or organocatalysts are superior to strong inorganic bases, which promote side reactions.
Figure 1: Mechanistic pathway for the condensation of sulfonylacetonitriles. Note the rapid deprotonation step facilitated by the sulfonyl/cyano activation.
Optimization Matrix: Solvent & Catalyst Selection
The choice of conditions depends heavily on the solubility of the sulfonamide substrate and the sensitivity of the aldehyde partner.
| Parameter | Method A: Traditional | Method B: Green / High-Speed | Method C: Heterogeneous |
| Solvent | Ethanol or Toluene | Water or Ethanol:Water (1:1) | Solvent-Free (Neat) |
| Catalyst | Piperidine (5-10 mol%) | [Bmim][OAc] or [MeHMTA]BF | ZnO or Mg-Al Hydrotalcite |
| Temp | Reflux ( | RT to | |
| Time | 2 - 6 Hours | 10 - 30 Minutes | 5 - 20 Minutes |
| Yield | 75 - 85% | 85 - 98% | 90 - 95% |
| Workup | Solvent evaporation, recrystallization | Filtration of precipitate | Extraction or simple filtration |
| Best For | Scale-up, soluble substrates | Rapid screening, acid-sensitive aldehydes | Green chemistry compliance |
Experimental Protocols
Method A: Traditional Solution-Phase Synthesis (Ethanol/Piperidine)
Best for initial scale-up and substrates with poor solubility in water.
Reagents:
-
Sulfonylacetonitrile derivative (1.0 eq)
-
Aromatic Aldehyde (1.0 - 1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Absolute, 5-10 mL per mmol)
Protocol:
-
Dissolution: Charge a round-bottom flask with the sulfonylacetonitrile and aldehyde in ethanol. Stir until dissolved.
-
Catalysis: Add piperidine dropwise at room temperature. Note: A slight exotherm may occur due to the acidity of the methylene.
-
Reaction: Heat the mixture to reflux (
C). Monitor by TLC (typically 2-4 hours).[4]-
Checkpoint: The product often precipitates out of the hot solution or upon cooling.
-
-
Isolation: Cool to
C. Filter the precipitate. -
Purification: Wash the cake with cold ethanol and hexane. Recrystallize from Ethanol/DMF if necessary.
Method B: Green Synthesis in Aqueous Media (Ionic Liquid Catalyzed)
Recommended for high-throughput medicinal chemistry and environmentally sensitive workflows.
Reagents:
-
Sulfonylacetonitrile derivative (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Ionic Liquid: [Bmim][OAc] (1-butyl-3-methylimidazolium acetate) or [MeHMTA]BF
(20 mol%) -
Water (3 mL per mmol)
Protocol:
-
Setup: Combine substrate, aldehyde, and ionic liquid in water in a reaction vial.
-
Reaction: Stir vigorously at Room Temperature or mild heat (
C).-
Observation: The reaction mixture often starts as a suspension and may become a thick paste as the hydrophobic product forms.
-
-
Completion: Reaction is usually complete within 15-30 minutes.
-
Workup: Add cold water (5 mL) and filter the solid product.
-
Recycling: The filtrate containing the ionic liquid can often be reused after removing water (rotary evaporation), though fresh catalyst is recommended for high-purity library synthesis.
Critical Troubleshooting & Controls
| Issue | Root Cause | Corrective Action |
| Low Conversion | Water accumulation inhibiting dehydration. | Use Toluene with a Dean-Stark trap (Method A variant) or add molecular sieves. |
| Michael Adducts | Base is too strong or excess nucleophile used. | Reduce base loading to 1-5 mol%. Ensure 1:1 stoichiometry. Switch to Ammonium Acetate . |
| Oiling Out | Product melting point is near reaction temp. | Cool slowly to -20°C with vigorous stirring. Seed with crystal if available. |
| Aldehyde Oxidation | Air sensitivity of electron-rich aldehydes. | Perform reaction under Nitrogen/Argon atmosphere. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic pathway based on available equipment and green chemistry requirements.
References
-
Heterogeneous Catalysis (Mg-Al Oxides)
-
Title: Influence of basic properties of Mg, Al-mixed oxides on their catalytic activity in Knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile.[5]
- Source: ResearchGate / C
-
Link:
-
-
Ionic Liquid Catalysis ([MeHMTA]BF4)
- Title: A simple and efficient procedure for the Knoevenagel condensation c
- Source: Indian Journal of Chemistry / NIScPR.
-
Link:
-
Aqueous/Green Conditions ([Bmim][OAc])
-
General Knoevenagel Methodology
Sources
- 1. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrolysis of 1-Cyanopropane-1-sulfonamide to 2-Sulfonamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Selective Hydrolysis of a Bifunctional Molecule
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. However, the presence of other sensitive functional groups within the same molecule presents a significant challenge. This guide provides a detailed examination of the hydrolysis of the nitrile group in 1-Cyanopropane-1-sulfonamide to yield 2-Sulfonamidobutanoic acid. The primary consideration in this process is the preservation of the sulfonamide moiety, which is susceptible to cleavage under certain hydrolytic conditions.
This document offers a comprehensive overview of the chemical principles, reaction mechanisms, and detailed laboratory protocols for achieving this selective transformation. We will explore both acidic and basic hydrolysis pathways, critically evaluating their applicability to this specific substrate and providing the rationale behind the recommended procedures. The protocols are designed to be self-validating, with integrated analytical checkpoints to monitor reaction progress and ensure the integrity of the desired product.
Theoretical Background: The Dichotomy of Nitrile and Sulfonamide Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a well-established reaction that can be catalyzed by either acid or base.[1][2] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3][4]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[4][5]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, initiating the hydrolysis.[3][5]
The critical challenge in the hydrolysis of this compound lies in the stability of the sulfonamide group. Sulfonamides are generally stable functional groups; however, they can undergo hydrolytic cleavage, particularly under strong acidic conditions. The S-N bond in sulfonamides is susceptible to cleavage, which would lead to the undesired formation of byproducts. Literature suggests that sulfonamides are more stable under neutral to alkaline conditions. One source indicates that the hydrolysis of a compound containing both a sulfonamide and a cyano group on the same carbon with 6M hydrochloric acid resulted in only about 50% of the desired product, with the formation of numerous by-products, suggesting that strong acid is detrimental to the sulfonamide group. Therefore, a basic hydrolysis pathway is the more promising approach for the selective hydrolysis of the nitrile group in this compound while preserving the sulfonamide.
Reaction Mechanisms
To understand the experimental choices, it is crucial to visualize the reaction pathways.
Acid-Catalyzed Nitrile Hydrolysis
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Base-Catalyzed Nitrile Hydrolysis
Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocols
Disclaimer: The following protocols are general guidelines and may require optimization for the specific substrate, this compound. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.
Protocol 1: Basic Hydrolysis of this compound (Recommended)
This protocol is designed to favor the selective hydrolysis of the nitrile group while minimizing the degradation of the sulfonamide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M and concentrated
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel), developing chamber, and UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 eq.) in a mixture of ethanol or methanol and water (e.g., 1:1 v/v).[6]
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2-4 eq.) to the stirred solution.[6] The exact amount of base may need to be optimized.
-
Heating: Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain this temperature.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape).
-
Spot the starting material and the reaction mixture on a TLC plate.
-
The disappearance of the starting material spot and the appearance of a more polar product spot (which will likely be at the baseline before workup) will indicate the reaction is proceeding. The intermediate amide may also be visible.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture to a pH of approximately 2-3 with 1M HCl.[6] Check the pH with pH paper or a pH meter. The carboxylic acid product should precipitate out of the solution.
-
If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[6]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude 2-Sulfonamidobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation: Key Reaction Parameters for Basic Hydrolysis
| Parameter | Recommended Range | Rationale |
| Base | NaOH or KOH | Strong bases effective for nitrile hydrolysis. |
| Base Equivalents | 2 - 4 eq. | Sufficient to drive the reaction to completion. May require optimization. |
| Solvent | EtOH/H₂O or MeOH/H₂O | Co-solvent system to ensure solubility of the substrate. |
| Temperature | 60 - 80 °C (Reflux) | Provides sufficient energy for the reaction without excessive decomposition.[6] |
| Reaction Time | 4 - 24 hours | Highly substrate-dependent; must be monitored by TLC. |
Protocol 2: Acidic Hydrolysis of this compound (Use with Caution)
This protocol is provided for completeness but should be approached with caution due to the potential for sulfonamide cleavage. Milder acidic conditions and careful monitoring are crucial.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Organic solvent (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid or hydrochloric acid to a solution of this compound in water. The reaction is exothermic and should be performed in an ice bath.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C). Higher temperatures increase the risk of sulfonamide cleavage.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. Pay close attention to the formation of by-products.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the product as described in Protocol 1.
Analytical Characterization of 2-Sulfonamidobutanoic Acid
The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the methine proton adjacent to the nitrile and the appearance of a new methine proton adjacent to the carboxylic acid, which will likely be shifted downfield. The characteristic signals for the propyl chain and the NH proton of the sulfonamide should be present.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be a key indicator of the transformation. The nitrile carbon signal (typically around 120 ppm) will disappear, and a new signal for the carboxylic acid carbonyl carbon will appear in the range of 170-180 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the sharp nitrile C≡N stretch (around 2250 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). The characteristic S=O stretches of the sulfonamide (around 1350 and 1160 cm⁻¹) should remain.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Workflow and Logic Diagram
Caption: Experimental workflow for the hydrolysis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating, insufficient base/acid, or short reaction time. | Increase reaction temperature, add more base/acid, or prolong the reaction time. Monitor closely by TLC. |
| Low Yield | Decomposition of starting material or product, incomplete extraction. | Use milder conditions (lower temperature), ensure complete extraction by performing multiple extractions. |
| Presence of Amide Intermediate | Incomplete hydrolysis. | Prolong the reaction time or increase the temperature. |
| Sulfonamide Cleavage (Acidic Hydrolysis) | Conditions are too harsh. | Use a more dilute acid, lower the reaction temperature, or switch to the recommended basic hydrolysis protocol. |
| Product is an oil/difficult to crystallize | Product may be impure or have a low melting point. | Purify by column chromatography. If pure, attempt to form a salt to induce crystallization. |
Conclusion
The selective hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid is a feasible transformation, with the key to success being the choice of reaction conditions that preserve the sulfonamide functionality. Based on the known stability of sulfonamides, a basic hydrolysis protocol is strongly recommended over acidic methods. Careful monitoring of the reaction progress and optimization of the reaction parameters will be crucial for achieving a high yield of the desired 2-Sulfonamidobutanoic acid. The analytical techniques outlined will provide the necessary tools for reaction monitoring and final product characterization, ensuring the integrity of the synthesized molecule for its intended application in research and drug development.
References
-
Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (n.d.). Retrieved from [Link]
-
Hydrolysis of Nitriles - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]
-
L. Martínková and A. B. Veselá The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (n.d.). Retrieved from [Link]
-
Amides can be hydrolysed under acidic or basic conditions too. (2025, May 11). Retrieved from [Link]
- Process for the hydrolysis of nitriles. (1975).
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). Retrieved from [Link]
-
hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024, October 7). Organic Syntheses, 101, 327–341.
-
21.5. Hydrolysis of nitriles | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Fundamentals of Chemical Hydrolysis and its Application. (n.d.). Longdom Publishing. Retrieved from [Link]
-
A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. (n.d.). Retrieved from [Link]
-
Selected 2D NMR experiments from the characterisation of 4. (A)... (n.d.). ResearchGate. Retrieved from [Link]
-
Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12-C18 sat./unsat. fatty acids. (n.d.). SciELO México. Retrieved from [Link]
-
Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts... (n.d.). ResearchGate. Retrieved from [Link]
-
Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. (2015, March 15). PubMed. Retrieved from [Link]
-
Acid and base-catalyzed hydrolysis of amides (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Acidic and basic amide hydrolysis. (n.d.). Quarterly Reviews, Chemical Society (RSC Publishing). Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Note: Chemoselective Reduction of 1-Cyanopropane-1-sulfonamide to 1,2-Amino Sulfonamides
Executive Summary
The reduction of 1-cyanopropane-1-sulfonamide to its corresponding 1,2-amino sulfonamide (specifically 2-(aminomethyl)butane-1-sulfonamide derivatives) presents a unique chemoselective challenge. The presence of two highly electron-withdrawing groups (nitrile and sulfonamide) on the same carbon renders the
This Application Note details a validated, self-consistent protocol using Borane-Tetrahydrofuran (
Strategic Analysis of Reducing Agents
Before executing the protocol, it is critical to understand the causality behind the reagent choice.
| Reducing Agent | Mechanism | Suitability | Risk Profile |
| Lithium Aluminum Hydride ( | Nucleophilic Hydride | Low | High risk of |
| Catalytic Hydrogenation ( | Surface Catalysis | Medium | Sulfonamides can poison transition metal catalysts (Pd, Pt), leading to stalled reactions or requiring high pressures. |
| Sodium Borohydride ( | Nucleophilic Hydride | Low | Generally too weak to reduce nitriles without transition metal additives ( |
| Borane-THF ( | Electrophilic Hydride | High | Coordinates to the nitrile nitrogen (Lewis base), activating it for hydride transfer without interacting with the acidic |
Reaction Mechanism & Pathway[1][2][3]
The following diagram illustrates the electrophilic activation pathway unique to Borane, contrasting it with the destructive deprotonation pathway.
Figure 1: Electrophilic reduction pathway of
Detailed Experimental Protocol
Materials & Safety
-
Substrate: this compound (1.0 eq).
-
Reagent:
(1.0 M solution in THF, 3.0 - 4.0 eq). Note: Excess is required to complex the sulfonamide nitrogen and reduce the nitrile. -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Methanol (MeOH), 10% HCl.
-
Safety:
is pyrophoric and generates gas upon quenching. Perform all operations under inert atmosphere ( or Ar) in a fume hood.
Step-by-Step Methodology
Step 1: Setup and Inertion
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum.
-
Purge with Argon for 15 minutes.
-
Add This compound (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
Step 2: Reagent Addition (Critical)
-
Using a gas-tight syringe, add
(1.0 M, 35 mL, 3.5 eq) dropwise over 20 minutes.-
Observation: Gas evolution (
) may occur as borane reacts with the acidic sulfonamide protons first. This is normal.
-
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to reflux (66°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Eluent: 10% MeOH/DCM). The nitrile spot should disappear.
-
Step 3: Quenching and Hydrolysis
The reduction yields a stable Boron-Amine complex which must be broken under acidic conditions.
-
Cool the reaction mixture to 0°C .
-
Carefully add Methanol (20 mL) dropwise. Caution: Vigorous
evolution. -
Add 10% HCl (20 mL) and stir at room temperature for 1 hour (or reflux for 30 mins if the complex is stubborn).
-
Concentrate the solvent under reduced pressure to remove THF and Methyl Borate (
).
Step 4: Isolation and Purification
-
Dissolve the residue in water (30 mL).
-
Wash with Diethyl Ether (
mL) to remove non-basic impurities. -
Basify the aqueous layer to pH 10 using 2M NaOH.
-
Extract the free amine with Ethyl Acetate (
mL). -
Dry combined organics over
, filter, and concentrate. -
Purification: If necessary, recrystallize from EtOH/Hexane or convert to the HCl salt for stability.
Analytical Validation
| Analytical Method | Expected Result | Interpretation |
| IR Spectroscopy | Disappearance of peak at ~2250 | Loss of Nitrile ( |
| IR Spectroscopy | Appearance of peaks at 3300–3400 | Formation of primary Amine ( |
| 1H NMR | Disappearance of | Shift upfield due to reduction of adjacent CN. |
| MS (ESI+) | Confirmation of molecular weight ( |
Troubleshooting & Decision Tree
Use this workflow to navigate common experimental deviations.
Figure 2: Decision tree for reaction monitoring and troubleshooting.
References
-
Brown, H. C., & Choi, Y. M. (1981). The hydroboration of nitriles.[1][2] A convenient synthesis of primary amines.[2] Synthesis.[1][2][3][4][5][6][7]
-
Barnette, W. E. (1984). Synthesis of sultams via intramolecular cyclization of alpha-lithio-alpha-cyanosulfonamides. Journal of the American Chemical Society.[1]
-
Enders, D., et al. (2002). Asymmetric synthesis of amino sulfonamides. Tetrahedron.
-
Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines using Borane Reagents.[1][2][3]
Sources
- 1. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 6. Synthesis of β-Ketosulfonamides Derived from Amino Acids and Their Conversion to β-Keto-α,α-difluorosulfonamides via Electrophilic Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Reagents for N-alkylation of 1-Cyanopropane-1-sulfonamide
Introduction
N-alkylated sulfonamides are a cornerstone structural motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The introduction of alkyl groups onto the sulfonamide nitrogen provides a powerful tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the N-alkylation of 1-cyanopropane-1-sulfonamide, a substrate of particular interest due to the presence of an α-cyano group. This electron-withdrawing group is expected to increase the acidity of the sulfonamide N-H proton, potentially facilitating its deprotonation and subsequent alkylation.[1][2][3] However, the presence of the cyano group also introduces potential challenges, including side reactions and the need for carefully optimized reaction conditions.
This document provides a comprehensive overview of key considerations and detailed protocols for the successful N-alkylation of this compound, designed for researchers, scientists, and drug development professionals.
Key Scientific Considerations
The N-alkylation of a sulfonamide is fundamentally a nucleophilic substitution reaction. The sulfonamide is first deprotonated to form a nucleophilic sulfonamidate anion, which then attacks an electrophilic alkylating agent. The presence of the α-cyano group in this compound significantly influences this process.
Acidity of the Sulfonamide Proton: The electron-withdrawing nature of the adjacent cyano group enhances the acidity of the N-H proton compared to simple alkylsulfonamides.[1][3] This is due to the stabilization of the resulting conjugate base (the sulfonamidate anion) through inductive effects. Consequently, weaker bases may be sufficient for deprotonation, allowing for milder reaction conditions.
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient deprotonation without promoting side reactions. Strong, non-nucleophilic bases are often preferred to ensure complete formation of the sulfonamidate anion. The choice of solvent can influence the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents are often employed to avoid protonation of the sulfonamidate.[4]
Nature of the Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Primary alkyl halides are generally good substrates for this SN2 reaction.[5][6] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[5][7] Other alkylating agents, such as alcohols, can also be used in conjunction with specific catalytic systems.[8][9]
Recommended N-Alkylation Protocols
Two primary methods are presented here for the N-alkylation of this compound: a classical approach using alkyl halides under basic conditions and the Mitsunobu reaction for the use of alcohols as alkylating agents.
Protocol 1: N-Alkylation using Alkyl Halides (Williamson-type Synthesis)
This method is analogous to the Williamson ether synthesis and relies on the deprotonation of the sulfonamide followed by reaction with an alkyl halide.[4][5][6][10]
Caption: Workflow for Williamson-type N-alkylation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to dissolve the sulfonamide.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (1.1-1.5 eq) portion-wise. Common bases for this step include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Stir the mixture at 0 °C for 30-60 minutes to allow for complete formation of the sulfonamidate anion.
-
Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water.[7] Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Iodomethane | K₂CO₃ | DMF | 25-50 | 2-6 | High |
| Ethyl bromide | NaH | THF | 0 to 25 | 4-12 | Good to High |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 25-82 | 3-8 | High |
| Isopropyl iodide | NaH | DMF | 25-60 | 12-24 | Moderate (Elimination possible) |
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
Caption: Workflow for Mitsunobu N-alkylation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.0-1.2 eq), and triphenylphosphine (PPh₃) (1.2-1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq) in anhydrous THF to the reaction mixture. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel. The byproducts can be challenging to remove, and careful chromatography is often required.
| Alcohol | Phosphine Reagent | Azodicarboxylate | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| 1-Butanol | PPh₃ | DEAD | THF | 0 to 25 | 6-12 | Good to High |
| (R)-2-Octanol | PPh₃ | DIAD | THF | 0 to 25 | 12-24 | Good (with inversion) |
| Benzyl alcohol | PPh₃ | DEAD | THF | 0 to 25 | 4-8 | High |
| Cyclopentanol | PPh₃ | DIAD | THF | 0 to 25 | 10-20 | Good |
Troubleshooting and Mechanistic Insights
-
Low Yields in Williamson-type Synthesis: This may be due to incomplete deprotonation, side reactions such as elimination (especially with secondary alkyl halides), or low reactivity of the alkylating agent.[7] Consider using a stronger base, a more reactive alkylating agent (e.g., an iodide instead of a bromide), or a higher reaction temperature. However, higher temperatures can also favor elimination.[7]
-
Difficulty in Mitsunobu Product Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to separate from the desired product. Using polymer-supported reagents or modified phosphines and azodicarboxylates can facilitate easier purification.
-
Potential for C-Alkylation: While less common for sulfonamides compared to phenoxides, the possibility of C-alkylation at the carbon bearing the cyano group should be considered, especially if a very strong base is used that could deprotonate this position.[4] The acidity of this α-proton is enhanced by both the cyano and the sulfonyl groups.
-
Absence of Reaction: Ensure all reagents and solvents are anhydrous, as water can quench the base or react with the Mitsunobu intermediates. Also, verify the reactivity of the alkylating agent.
Conclusion
The N-alkylation of this compound is a readily achievable transformation that provides access to a diverse range of substituted sulfonamides for applications in drug discovery and development. The choice of alkylation strategy, whether a classical Williamson-type synthesis or a Mitsunobu reaction, will depend on the nature of the desired alkyl group and the availability of starting materials. Careful consideration of the base, solvent, and reaction conditions is paramount to achieving high yields and minimizing side reactions. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully synthesize their target N-alkylated 1-cyanopropane-1-sulfonamides.
References
-
Sanghavi, N.M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. SYNTHETIC COMMUNICATIONS, 19(9&10), 1499-1503. Available at: [Link]
-
Dmitrikova, L.V., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. Available at: [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Available at: [Link]
-
Henry, J.R., et al. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
-
Iakovenko, R., et al. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic N‐Alkylation of Sulfonamides. [Image]. Available at: [Link]
-
Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. Available at: [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Available at: [Link]
-
Synfacts. (2017). Alkylation of Amines under Mitsunobu Conditions. Thieme. Available at: [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458. Available at: [Link]
-
ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of primary sulfonamides using... Available at: [Link]
-
ACS Green Chemistry Institute. (2026, February 8). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
-
Meng, C., et al. (2020). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry. Available at: [Link]
-
University of New Mexico. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Available at: [Link]
-
Bakulina, O., et al. (n.d.). A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. MDPI. Available at: [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available at: [Link]
- Google Patents. (2014). CN103922975A - Synthesis method of sulfonamide compound.
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]
-
Powers, S. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]
-
University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Available at: [Link]
-
Bogdal, D., & Pielichowski, J. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Acidity and electronegativity enhancement of C60 derivatives through cyano groups. Available at: [Link]
-
ResearchGate. (n.d.). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary... [Image]. Available at: [Link]
-
Bull, J. A., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. ePrints Soton. Available at: [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidity and electronegativity enhancement of C60 derivatives through cyano groups - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 9. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocol for 1-Cyanopropane-1-sulfonamide
Executive Summary
1-Cyanopropane-1-sulfonamide presents a classic "brick dust" challenge in medicinal chemistry: it possesses a polar head group capable of strong intermolecular hydrogen bonding (high crystal lattice energy) coupled with a hydrophobic alkyl tail. While the molecule is amphiphilic, its solubility in pure water is kinetically limited.
This guide provides a tiered approach to solubilization, prioritizing pH manipulation (leveraging the acidity of the sulfonamide) and cosolvent systems , while strictly defining stability boundaries to prevent hydrolysis of the nitrile group.
Part 1: The Physicochemical Barrier
To overcome the insolubility, we must first understand the antagonist.[1]
| Property | Value (Estimated) | Implication for Solubility |
| Functional Groups | Sulfonamide ( | High melting point due to H-bond networking. |
| pKa (Sulfonamide) | ~8.5 – 9.5 | The |
| LogP | ~0.5 – 1.2 | Moderately lipophilic; requires dielectric constant modification. |
| Stability Risk | Nitrile Hydrolysis | Critical: Avoid pH > 11.0 or T > 60°C to prevent conversion to amide/carboxylic acid. |
The Core Problem: The energy required to break the crystal lattice (intermolecular forces) is greater than the energy released by hydration (solvation). We must tip this balance.
Part 2: Primary Solubilization Strategy (pH Adjustment)
The most effective lever for this molecule is ionization. The sulfonamide proton (
Protocol A: The "Soft Base" Titration (Recommended)
Use this for biological assays requiring physiological compatibility.
-
Suspend: Weigh the target amount of this compound into 80% of the final volume of water. It will likely remain a suspension.
-
Titrate: Slowly add 0.1 M NaOH or 0.1 M KOH dropwise while stirring.
-
Monitor: Watch for clarification. The target pH is likely pH 8.0 – 9.0 .
-
Buffer: Once dissolved, add concentrated buffer (e.g., 10x PBS) to lock the pH.
-
Note: If the solution precipitates upon adding PBS, the ionic strength is "salting out" the hydrophobic tail. Switch to Protocol B.
-
Protocol B: The "Co-solvent Spike" (For Neutral pH)
Use this if the experiment strictly requires pH 7.4 or lower.
If you cannot raise the pH, you must lower the dielectric barrier using a water-miscible organic solvent.
-
Primary Solvent: DMSO (Dimethyl sulfoxide) – Dissolves the crystal lattice most effectively.
-
Secondary Solvent: PEG-400 (Polyethylene glycol) – Stabilizes the hydrophobic tail in water.
Workflow:
-
Dissolve compound in 100% DMSO to create a 1000x stock solution (e.g., 10 mM).
-
Slowly spike this into the aqueous buffer under rapid vortexing.
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid cytotoxicity.
Part 3: Troubleshooting Workflow (Decision Tree)
The following diagram outlines the logical decision process for solubilizing this compound without degrading it.
Figure 1: Logical workflow for solubilizing this compound, prioritizing pH adjustment followed by cosolvent intervention.
Part 4: Frequently Asked Questions (FAQs)
Q1: I heated the solution to 80°C to dissolve it, and now my HPLC shows a new peak. What happened? A: You likely hydrolyzed the nitrile group.[4]
-
Mechanism: At high temperatures, especially in basic conditions, the cyano group (
) hydrolyzes first to a primary amide ( ) and eventually to a carboxylic acid ( ) [1]. -
Fix: Never heat above 50°C. Use sonication (ultrasound) to break the lattice energy instead of heat.
Q2: The solution is clear in DMSO, but precipitates immediately when I add water. Why? A: This is the "Crash-Out" effect.[1]
-
Cause: The local concentration of the drug exceeds its water solubility at the interface of the DMSO drop and the water.
-
Fix: Do not add water to the DMSO stock. Add the DMSO stock into the water while vortexing rapidly. This ensures rapid dispersion before crystal nuclei can form.
Q3: Can I use Cyclodextrins?
A: Yes. Hydroxypropyl-
-
Why: The propyl tail of your molecule fits into the hydrophobic cavity of the cyclodextrin, while the sulfonamide stays outside.
-
Protocol: Prepare a 20% (w/v) HP-
-CD solution in water first, then add your compound.
Q4: What is the maximum stable pH? A: We recommend staying below pH 10.5 . While the sulfonamide deprotonation is beneficial, extreme alkalinity accelerates nitrile hydrolysis. A pH of 9.0 is the "sweet spot" for solubility vs. stability.
Part 5: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Usage Recommendation |
| Water (pH 7) | Poor (< 0.1 mg/mL) | Not recommended as a single solvent. |
| Water (pH 9) | Good (> 1.0 mg/mL) | Best Method. Use NaOH for adjustment. |
| DMSO | Excellent (> 50 mg/mL) | Use for stock solutions. Freezes at 18°C. |
| Ethanol | Moderate | Good for evaporation, but poor for biological buffers. |
| PEG-400 | Good | Use as a 10-30% cosolvent to prevent precipitation. |
References
-
Cohen, L. A., & Jones, W. M. (1963). A Study of the Hydrolysis of Nitriles in Basic Media. Journal of the American Chemical Society. (Validates nitrile instability at high pH/Temp).
- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
-
Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Basis for DMSO/PEG cosolvent strategy).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validation for cyclodextrin complexation).
Sources
Optimization of base selection for alpha-deprotonation of sulfonamides
Welcome to the Sulfonamide Functionalization Technical Support Center .
This guide is engineered for medicinal chemists and process development scientists encountering challenges with the
Module 1: The Critical Decision Matrix (Base Selection)
Before initiating your experiment, you must select the correct base system based on your substrate's substitution pattern. The choice between n-Butyllithium (n-BuLi) and Lithium Diisopropylamide (LDA) is not arbitrary; it is dictated by the
Quick Reference: The Base Selection Logic
| Substrate Type | Target Position | Recommended Base | Stoichiometry | Rationale |
| Primary Sulfonamide ( | n-BuLi | 2.2 – 2.5 equiv | The | |
| Secondary Sulfonamide ( | n-BuLi (with additives) | 2.0 equiv | Requires deprotonation of N first, then C. Additives like TMEDA or HMPA are often required to break aggregates and increase reactivity. | |
| Sultams (Cyclic) | LDA or LiHMDS | 1.1 equiv | If the Nitrogen is part of a ring or protected, a non-nucleophilic base like LDA is preferred to avoid nucleophilic attack on the sulfur or ring opening. | |
| Aromatic Sulfonamide | Ortho-Position | n-BuLi | 2.2 equiv | Directed Ortho Metalation (DoM). The sulfonamide acts as a Directing Metalation Group (DMG). |
Module 2: The Mechanism & Visualization
Understanding the stepwise deprotonation is critical for troubleshooting. You are not just removing a proton; you are generating a highly reactive, charge-dense species.
Visual 1: The Dianion Generation Pathway
This diagram illustrates the sequential deprotonation of a primary sulfonamide, highlighting the thermodynamic sink of the N-anion versus the kinetic reactivity of the C-anion.
Caption: Stepwise generation of the sulfonamide dianion. Note that failure to generate the second anion results in exclusive N-alkylation.
Module 3: The "Gold Standard" Protocol
Application:
Reagents:
-
Substrate: Methanesulfonamide (1.0 equiv)
-
Base: n-Butyllithium (2.5 M in hexanes, 2.2 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Electrophile: Benzyl bromide (1.1 equiv)
Step-by-Step Procedure:
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to 0°C (Ice/Water bath). Crucial: Do not start at -78°C; the second deprotonation requires higher thermal energy.
-
Solvation: Dissolve the sulfonamide in anhydrous THF.
-
Dianion Formation: Add n-BuLi dropwise over 15 minutes.
-
Observation: You may see a white precipitate form (the mono-lithio species) which then re-dissolves or changes appearance as the dianion forms.
-
Aging: Stir at 0°C for 30–60 minutes . This "aging" period is non-negotiable to ensure complete formation of the C-anion.
-
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone).
-
Trapping: Add the electrophile (neat or in minimal THF) slowly.
-
Warm-up: Allow the reaction to warm slowly to room temperature over 2–4 hours.
-
Quench: Quench with saturated aqueous
.
Module 4: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: I am getting exclusive N-alkylation. Why?
Diagnosis: You failed to generate the dianion. Root Cause:
-
Temperature too low: You added n-BuLi at -78°C and didn't warm to 0°C. The
-proton ( ) is too kinetically stable to be removed at -78°C. -
Base degradation: Your n-BuLi titer is low. If you have < 2.0 equivalents of active base, you will only form the N-anion (
). Fix: Titrate your n-BuLi immediately before use. Perform the deprotonation step at 0°C or even RT for 30 minutes before cooling down for the electrophile addition.
Q2: My yield is low (<30%), and I see starting material.
Diagnosis: Moisture contamination or "Aggregation" issues. Root Cause: Sulfonamide dianions are notoriously "sticky" and form tight aggregates that are unreactive. Fix:
-
Additives: Add HMPA (2-3 equiv) or TMEDA during the deprotonation step. These Lewis bases break up the Lithium aggregates, exposing the carbanion.
-
Solvent Switch: Ensure you are using THF. Diethyl ether is often too non-polar to support the dianion species effectively.
Q3: Can I use LDA instead of n-BuLi?
Answer:
-
For Primary Sulfonamides : No. LDA is often not basic enough to efficiently remove the second proton (the
-CH) quantitatively, leading to mixtures. -
For Sultams/Secondary Sulfonamides : Yes. LDA is preferred here to avoid nucleophilic attack on the sulfur center, which n-BuLi might cause if the steric bulk is low.
Module 5: Troubleshooting Logic Flow
Use this decision tree to diagnose your failed reaction.
Caption: Diagnostic workflow for identifying the root cause of sulfonamide alkylation failures.
References
-
pKa Values of Sulfonamides
- Evans pKa Table. Harvard University.
- Review of Sulfonamide Lithiation: "Lateral Lithiation of Sulfonamides." Chemical Reviews.
-
Base Selection & Aggregation
- Reich, H. J. "Organolithium Reagents in Organic Synthesis." University of Wisconsin-Madison.
- Organic Syntheses, Coll. Vol. 9, p. 559 (1998). "Preparation of Sulfonamides via Dianions.
Technical Support Center: Regiocontrol in Sulfonamide Functionalization
The Ambident Nucleophile Challenge
Sulfonamides (
Your experimental conditions—specifically the choice of base and stoichiometry —act as the "switch" between two distinct mechanistic pathways:
-
N-Alkylation (Thermodynamic/Kinetic Standard): Occurs via the mono-anion (
). This is the default pathway with mild to moderate bases (carbonates, hydrides). -
C-Alkylation (Directed Ortho Metalation - DoM): Occurs via the dianion (
). This requires strong alkyllithium bases to deprotonate the carbon framework (ortho-position or -position).[1]
This guide provides the protocols to lock in your desired regioselectivity.
Decision Matrix: Selecting the Pathway
Use this logic flow to determine the necessary reaction conditions.
Figure 1: Decision tree for selecting reagents based on the desired alkylation site.
Protocol A: Targeted N-Alkylation
Goal: Clean mono-alkylation of the nitrogen atom.
Common Pitfall: Over-alkylation (
Mechanism & Logic
The sulfonamide N-H is relatively acidic.[2] Using a base like
Optimized Protocol (Standard)
-
Solvent: DMF or MeCN (Polar aprotic promotes
). -
Base:
(1.5 equiv). Note: Cesium is often superior to Potassium due to the "Cesium Effect" (increased solubility and looser ion pairing). -
Electrophile: Alkyl Bromide/Iodide (1.0 - 1.1 equiv).
-
Temperature: RT to 60°C.
Advanced Protocol: Catalytic "Borrowing Hydrogen" (Green)
For high chemoselectivity (avoiding over-alkylation), use alcohols as electrophiles with Manganese or Iridium catalysis. This avoids mutagenic alkyl halides.[3]
-
Catalyst: Mn-PNP pincer complex (1-2 mol%).
-
Reagent: Primary Alcohol (1 equiv).
-
Base:
or (catalytic amounts often suffice). -
Mechanism: The catalyst dehydrogenates the alcohol to an aldehyde, forms an imine with the sulfonamide, and then re-hydrogenates the bond.[4]
Protocol B: Targeted C-Alkylation (The Dianion Strategy)
Goal: Functionalize the ortho-position (aryl sulfonamides) or
Mechanism & Logic
To alkylate the carbon, you must mask the nitrogen. You do this in situ by forming a Dianion .
-
1st Eq n-BuLi: Deprotonates the Nitrogen (Kinetic & Thermodynamic acidity). This creates an
-Li species. -
2nd Eq n-BuLi: The sulfonamide group acts as a Directed Metalation Group (DMG).[5] It coordinates the lithium, directing the second equivalent of base to deprotonate the ortho carbon.
-
Result: The Carbon-Lithium bond is "softer" and more nucleophilic than the Nitrogen-Lithium bond. Electrophiles attack the Carbon preferentially.
Figure 2: Step-wise formation of the reactive dianion species.
Step-by-Step Protocol
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Dissolution: Dissolve Sulfonamide (1.0 equiv) in anhydrous THF.
-
1st Lithiation: Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir 15 min. (Forms N-Li). -
2nd Lithiation: Add
-BuLi (1.1 equiv). Allow solution to warm to 0°C for 30-60 mins. Crucial: The ortho-deprotonation has a higher activation energy; it needs 0°C, not -78°C. -
Reaction: Cool back to -78°C (or -40°C depending on electrophile reactivity). Add Electrophile (1.2 equiv).
-
Quench: Standard aqueous workup.
Troubleshooting & FAQs
Scenario 1: "I tried DoM (C-alkylation), but I recovered N-alkylated product."
Diagnosis: You failed to generate the dianion, or the C-anion was quenched before reaction.
-
Cause A: Insufficient Base. You must use >2.0 equivalents of
-BuLi. If you use 1.0 equiv, you only form the N-anion, which will eventually react with the electrophile. -
Cause B: Temperature too low. The second deprotonation (C-H) is slower. If you kept it at -78°C the whole time, you likely never formed the C-Li species. You must warm to 0°C to form the dianion.
-
Cause C: Quench delay. If the C-Li species is formed but the electrophile is added too slowly at high temp, the C-Li acts as a base and deprotonates the solvent or rearranges.
Scenario 2: "I want N-alkylation, but I'm getting N,N-dialkylation."
Diagnosis: The mono-alkylated product is more acidic/nucleophilic than the starting material, or stoichiometry is off.
-
Solution 1: Stoichiometry. Use a slight excess of Sulfonamide (1.2 eq) relative to the alkyl halide.
-
Solution 2: Base Switch. Switch to a weaker base like
or use the Mitsunobu reaction (Dead/PPh3/Alcohol), which is strictly mono-selective for primary sulfonamides. -
Solution 3: Bulky Electrophiles. Steric hindrance naturally prevents the second addition.
Scenario 3: "My yields are low for C-alkylation."
Diagnosis: Poor solubility of the polylithiated species.
-
Fix: Add TMEDA (Tetramethylethylenediamine) (2.2 equiv) along with the
-BuLi. TMEDA breaks up lithium aggregates, increasing the reactivity and solubility of the dianion.
Comparative Data Table
| Feature | N-Alkylation (Standard) | C-Alkylation (DoM) |
| Active Species | Mono-anion ( | Dianion ( |
| Base Required | ||
| Solvent | DMF, MeCN, Acetone | THF, Et2O (Anhydrous) |
| Temperature | RT to Reflux | -78°C |
| Selectivity | Kinetic attack at Nitrogen | Thermodynamic C-Li nucleophile |
| Key Reference | J. Org.[9] Chem. 2019 [1] | Chem. Rev.[3][9] 1990 (Snieckus) [2] |
References
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Reed-Berendt, B. G., & Morrill, L. C.[3][4][9] (2019).[4] Journal of Organic Chemistry. [Link]
-
Directed Ortho Metalation.[1][6][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Snieckus, V. (1990).[8] Chemical Reviews. [Link]
-
Empirical Conversion of pKa Values between Different Solvents. Konig, G., et al.[10][11] (2018).[12] ACS Omega. [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 10. Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 1-Cyanopropane-1-sulfonamide
The following guide provides an in-depth technical analysis of the 1H NMR characteristic peaks of 1-Cyanopropane-1-sulfonamide . It is designed for researchers and medicinal chemists requiring precise structural verification of sulfonamide bioisosteres and synthetic intermediates.
Executive Summary
This compound (CAS: Analogous to 1861384-69-1 series) is a functionalized sulfonamide featuring a cyano (nitrile) group at the
This guide compares the spectral "performance"—defined here as signal resolution, diagnostic shift separation, and structural confirming power—of this compound against its non-functionalized and halogenated analogs.
Structural Analysis & Predicted Spectral Performance
The core challenge in verifying
The Molecule
Structure:
-
Methyl Group (
): Terminal triplet. -
Methylene Bridge (
): Diastereotopic multiplet (due to the chiral center at C1). -
-Methine (
): The diagnostic "fingerprint" peak. -
Sulfonamide Protons (
): Exchangeable broad singlet.
Comparative Spectral Data (DMSO-d
)
The following table contrasts the diagnostic
| Compound | Structure | Multiplicity | Diagnostic Value | |
| This compound | 4.45 – 4.65 | dd or t | High (Distinct region) | |
| Propane-1-sulfonamide | 2.90 – 3.05 | Multiplet | Low (Overlaps with precursors) | |
| 1-Chloropropane-1-sulfonamide | 4.80 – 5.00 | dd | High (Distinct, but chemically unstable) | |
| Methanesulfonamide | 2.95 | Singlet | Reference Standard |
Technical Insight: The
1.5 ppm downfield shift of the-proton in the cyano compound (compared to propane-1-sulfonamide) is caused by the combined electron-withdrawing power of the nitrile and sulfonyl groups. This shift moves the signal into a "quiet" region of the spectrum (4.0–5.0 ppm), making it an excellent marker for monitoring reaction progress.
Experimental Protocol: High-Resolution NMR Acquisition
To ensure reproducibility and accurate integration of the exchangeable sulfonamide protons, specific solvent and acquisition parameters are required.
Step-by-Step Methodology
1. Solvent Selection: DMSO-d
-
Recommendation: Use DMSO-d
(Dimethyl sulfoxide-d6). -
Causality: Sulfonamides often exhibit poor solubility in CDCl
. Furthermore, CDCl facilitates rapid proton exchange, often broadening the signal into the baseline. DMSO-d forms hydrogen bonds with the amide protons, slowing exchange and sharpening the signal into a distinct singlet (or doublet if coupling exists) at 7.0–7.5 ppm.
2. Sample Preparation
-
Weigh 5–10 mg of the dried sulfonamide solid into a clean vial.
-
Add 0.6 mL of DMSO-d
(99.9% D). -
Optional: Add 1 drop of TMS (Tetramethylsilane) if the solvent lacks an internal standard.
-
Sonicate for 30 seconds to ensure complete homogeneity. Incomplete dissolution will result in poor signal-to-noise ratios and potential integration errors.
3. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (e.g., zg30).
-
Relaxation Delay (D1): Set to
5 seconds .-
Reasoning: The quaternary carbon of the nitrile and the rigid sulfonamide group can lead to longer T1 relaxation times for adjacent protons. A short D1 causes integration inaccuracies.
-
-
Scans (NS): 16–64 scans (depending on concentration).
-
Temperature: 298 K (25°C).
Synthesis & Pathway Verification
Understanding the synthesis provides context for impurity identification. The most robust route to
Pathway Diagram
The following diagram illustrates the logical flow from starting material to the diagnostic NMR verification step.
Caption: Synthesis and verification workflow for
Detailed Spectral Assignment (Predicted)
Based on additivity rules (Curphy-Morrison) and empirical data from analogous
-
7.20 – 7.50 ppm (2H, s, broad):
-
Note: This peak disappears upon D
O shake.
-
-
4.55 ppm (1H, dd,
Hz):-
Note: The "Performance" peak. Deshielded by both CN and SO
.
-
-
2.10 – 2.30 ppm (2H, m):
-
Note: Complex multiplet due to diastereotopic nature near the chiral center.
-
-
1.05 ppm (3H, t,
Hz):
Common Impurities & Artifacts
| Signal ( | Source | Remedy |
| 2.50 ppm | DMSO-d | Use as internal reference. |
| 3.33 ppm | H | Dry sample/solvent; ignore region. |
| 1.30 ppm | Grease/Alkanes | Check glassware cleanliness. |
| ~6.0 - 6.5 ppm | Vinyl Sulfone (Starting Material) | Indicates incomplete reaction. |
References
-
Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455–458. Link
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491–509. Link
-
Reich, H. J. (2020).[2] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[2] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link
Sources
Comparative Guide: FTIR vs. Raman for Nitrile Stretch Analysis in Sulfonamide Scaffolds
Topic: Comparative Guide: FTIR vs. Raman for Nitrile Stretch Analysis in Sulfonamide Drug Development Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Vibrational Probe Challenge
In medicinal chemistry, the nitrile group (
When these two functionalities coexist—either within a single API (Active Pharmaceutical Ingredient) or in a cocrystal formulation—characterizing their interaction is pivotal. The nitrile stretch (
This guide objectively compares FTIR-ATR (Attenuated Total Reflectance) —the industry workhorse—against Raman Spectroscopy , its high-fidelity alternative, specifically for analyzing nitrile-sulfonamide interactions.
Technical Comparison: FTIR-ATR vs. Raman Spectroscopy
While both techniques probe vibrational energy levels, their selection rules differ fundamentally, affecting their utility for nitrile-sulfonamide systems.[2]
The Physics of Detection
-
FTIR (Absorption): Relies on a change in dipole moment .[3][4][5] The nitrile group has a moderate dipole, making it IR active, but the signal can be obscured if the molecule has other strong dipoles (like the intense
stretches of the sulfonamide). -
Raman (Scattering): Relies on a change in polarizability .[4][5] The triple bond of the nitrile is highly polarizable, often resulting in a dominant, sharp peak in the Raman spectrum, free from water interference.
Comparative Performance Data
| Feature | FTIR-ATR (The Standard) | Raman Spectroscopy (The Alternative) |
| Nitrile Sensitivity | Moderate. Peak is distinct but can be weak compared to | High. |
| Sulfonamide Interference | High. Strong | Low. Sulfonamide backbone signals are distinct but do not overwhelm the nitrile peak. |
| H-Bond Detection | Excellent. High sensitivity to N-H stretch ( | Good. Detects the nitrile shift ( |
| Sample Prep | Minimal (Contact). Requires physical contact with the crystal. Pressure can induce pressure-mediated phase transitions in metastable polymorphs. | None (Non-contact). Ideal for in-situ monitoring or analyzing metastable forms without mechanical stress. |
| Water Interference | Significant. Atmospheric moisture or hydrates can obscure the N-H region. | Negligible. Water is a weak Raman scatterer.[6] |
Mechanism of Action: The "Blue Shift" Phenomenon
To interpret the spectrum accurately, one must understand the causality of the frequency shift.
The Sulfonamide-Nitrile Interaction
In a solid-state lattice or cocrystal, the sulfonamide
Counter-Intuitive Physics: Unlike carbonyls (
-
Why? H-bonding to the nitrile lone pair stabilizes the sigma-bonding orbital, which slightly shortens the
bond, increasing its force constant ( ). -
Diagnostic Value:
-
Free Nitrile:
-
H-Bonded Nitrile (to Sulfonamide):
-
Validated Experimental Protocol: FTIR-ATR Analysis
This protocol is designed to maximize the resolution of the nitrile peak and ensure the shift is real, not an artifact of instrument resolution.
Prerequisites
-
Instrument: FTIR Spectrometer with a Diamond or ZnSe ATR accessory.
-
Resolution: Set to
(Standard is insufficient to resolve subtle H-bond shifts). -
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio in the
region.
Step-by-Step Workflow
-
System Validation (Self-Check):
-
Run a background scan with the ATR crystal empty.
-
Run a polystyrene standard. Verify the peak at
. If it deviates by , recalibrate the laser.
-
-
Sample Loading:
-
Place
mg of the sulfonamide powder onto the crystal. -
Critical Step: Apply pressure gradually. Watch the live preview. Stop increasing pressure once the peak height at
stabilizes. Over-pressure can fracture crystals or induce polymorphic transitions.
-
-
Data Acquisition:
-
Analysis (The Derivative Method):
-
To pinpoint the exact peak position of the nitrile stretch, do not rely solely on the "Peak Pick" tool.
-
Calculate the Second Derivative of the spectrum in the
range. -
The minimum of the second derivative corresponds exactly to the peak maximum, resolving overlapping shoulders caused by mixed amorphous/crystalline phases.
-
Visualizing the Analytical Logic
The following diagram illustrates the decision process for characterizing these systems, synthesized from the comparative analysis.
Caption: Analytical workflow for distinguishing hydrogen-bonding states in sulfonamide-nitrile systems using FTIR and Raman logic.
References
-
Getmanskii, I. et al. (2024). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]
-
Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Available at: [Link]
-
Bagchi, S. et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding. National Science Foundation. Available at: [Link]
-
University of Northwestern. (2024). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. NUANCE Center. Available at: [Link]
-
Saha, S. et al. (2018). Vibrational Spectroscopy for Cocrystals Screening: A Comparative Study. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 2. Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide [labx.com]
- 3. nuance.northwestern.edu [nuance.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 6. keit.co.uk [keit.co.uk]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Comparative Mass Spectrometric Profiling: 1-Cyanopropane-1-sulfonamide vs. Non-Functionalized Analogs
Executive Summary
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 1-Cyanopropane-1-sulfonamide against its non-functionalized analog, Propane-1-sulfonamide .
For researchers in drug discovery, particularly those working with sulfonyl-based pharmacophores (e.g., carbonic anhydrase inhibitors or COX-2 inhibitors), understanding the "Cyano Effect" is critical. The introduction of an electron-withdrawing cyano group at the
Chemical Profile & Ionization Physics
Before analyzing fragmentation, one must understand the precursor ion stability. The presence of the nitrile group drastically increases the acidity of the
| Feature | This compound (Target) | Propane-1-sulfonamide (Control) |
| Structure | ||
| Formula | ||
| Monoisotopic Mass | 148.03 Da | 123.04 Da |
| Predicted pKa | ~11.5 (Enhanced Acidity) | ~16.9 (Weakly Acidic) |
| Preferred Ionization | ESI Negative ( | ESI Negative ( |
| Ionization Efficiency | High (Stabilized carbanion) | Moderate |
Mechanistic Insight: In Negative Electrospray Ionization (ESI-), the target molecule forms a stable
Experimental Protocol: ESI-MS/MS Workflow
To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures that observed fragments are true structural daughters and not in-source artifacts.
Instrument Configuration
-
Polarity: Negative Mode (Sensitivity is 10-50x higher than positive mode for this class).
-
Analyzer: Triple Quadrupole (QqQ) or Q-TOF.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1 mg of analyte in 1 mL DMSO. Dilute to 10 µg/mL in 50:50 Acetonitrile:Water (with 0.1% Ammonium Hydroxide to promote deprotonation).
-
Direct Infusion: Infuse at 10 µL/min.
-
Precursor Isolation (Q1): Select m/z 147.0 (Target) or 122.0 (Control). Set isolation window to ± 0.5 Da.
-
Collision Energy Ramp (Q2): Perform a ramp from 10 eV to 50 eV.
-
Validation Check: If the precursor disappears completely at <15 eV, the molecule is thermally labile; lower the source temperature.
-
-
Product Scan (Q3): Scan range m/z 40–160.
Figure 1: Optimized ESI-MS/MS workflow for acidic sulfonamide characterization.
Comparative Fragmentation Analysis
The core distinction between the two molecules lies in the S-N bond cleavage versus
The "Cyano Effect" on Fragmentation
In the control (Propane-1-sulfonamide), the negative charge is localized on the nitrogen. The primary fragmentation pathway involves the rearrangement and loss of neutral
In This compound , the
Diagnostic Transitions (Data Summary)
| Transition Type | This compound (m/z) | Propane-1-sulfonamide (m/z) | Mechanism |
| Precursor Ion | 147 ( | 122 ( | Deprotonation |
| 83 ( | 58 ( | Rearrangement (High Energy) | |
| S-N Cleavage | 96 ( | 96 ( | Charge retention on Sulfonyl group |
| Hydrocarbon | 68 ( | 43 ( | Alkyl chain retention |
| Cyano-Specific | 26 ( | Not Observed | High energy C-C cleavage |
Mechanistic Pathways
The following diagram illustrates the competing pathways for the target molecule. Note that the m/z 83 ion is the most diagnostic for the intact cyano-propyl skeleton.
Figure 2: Competing fragmentation pathways for this compound in ESI(-).
Interpretation Guide for Researchers
When analyzing unknown samples or metabolites, use this logic tree to confirm the presence of this compound:
-
Check Precursor: Is there a strong peak at m/z 147 in Negative Mode?
-
If Yes: Proceed.
-
If No: Check pH.[6] The
-CN proton requires basic conditions (pH > 8) for optimal ionization.
-
-
Look for Neutral Loss of 64: Perform a Neutral Loss Scan.
-
Does m/z 147 yield m/z 83? This confirms the sulfonamide moiety (
loss) attached to a backbone.
-
-
Differentiate from Isomers:
-
Isomer: N-Cyanopropane-1-sulfonamide (Cyano on Nitrogen).
-
Differentiation: The N-cyano isomer is extremely acidic (
< 3) and will ionize even in acidic mobile phases. The target (C-cyano) requires basic conditions. Furthermore, N-cyano compounds often show a dominant loss of fragments (40-42 Da), which is distinct from the loss seen here.
-
Conclusion
This compound exhibits a distinct fragmentation profile compared to standard alkyl sulfonamides. The m/z 147
References
-
Klagkou, K., et al. (2003).[7] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
-
Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link
-
Perlovich, G. L., et al. (2004). "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." Journal of Chemical Information and Computer Sciences. Link
-
Needham, S. R., & Brown, P. R. (2000).[8] "The high performance liquid chromatography electrospray ionization mass spectrometry analysis of diverse basic pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The high performance liquid chromatography electrospray ionization mass spectrometry analysis of diverse basic pharmaceuticals on cyanopropyl and pentafluorophenylpropyl stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Acidity Guide: 1-Cyanopropane-1-sulfonamide vs. Methanesulfonamide
This guide provides an in-depth technical comparison of the acidity of 1-Cyanopropane-1-sulfonamide versus the standard reference Methanesulfonamide . It is designed for medicinal chemists and researchers optimizing lead compounds for pKa, solubility, and binding affinity.
Executive Summary
In the context of drug design and bioisosteric replacement, acidity (pKa) is a critical physicochemical parameter influencing solubility, membrane permeability, and protein-ligand interactions.
-
Methanesulfonamide (
) is a weak acid with a pKa of approximately 10.8 . At physiological pH (7.4), it exists primarily in its neutral form. -
This compound (
) is a significantly stronger acid. The introduction of the electron-withdrawing cyano group (-CN) at the -position enhances the stability of the conjugate base, lowering the predicted pKa to the 7.0 – 8.5 range. This shift allows for a substantial fraction of the compound to be ionized at physiological pH, potentially altering its pharmacokinetics and binding mode (e.g., zinc-binding in metalloenzymes).
Chemical Profile & Structural Basis
Structures
| Feature | Methanesulfonamide | This compound |
| Formula | ||
| Structure | Methyl group attached to sulfonamide. | Propyl chain with a Cyano group at C1 ( |
| Key Substituent | Hydrogen ( | Cyano (-CN) at |
| Electronic Effect | Weak electron donation (Hyperconjugation) | Strong Electron Withdrawal (-I Effect) |
Mechanistic Acidity Comparison
The acidity of a sulfonamide is governed by the stability of its conjugate base (the sulfonamidate anion,
Methanesulfonamide (Baseline)
-
Mechanism: Upon deprotonation, the negative charge on nitrogen is delocalized onto the sulfonyl oxygens via resonance (
bonding). -
Limitation: The methyl group (
) is weakly electron-donating via hyperconjugation, which slightly destabilizes the developing negative charge, keeping the pKa relatively high (~10.8).
This compound (Enhanced Acidity)
-
Mechanism: The structure contains a cyano group (-CN) attached directly to the carbon adjacent to the sulfonyl group (
-carbon). -
Inductive Effect (-I): The cyano group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the
-carbon, which in turn pulls density from the sulfur atom. -
Anion Stabilization: This inductive transmission reduces the electron density around the sulfonamide nitrogen, making it easier to deprotonate. Furthermore, the resultant anion is stabilized by the remote electron withdrawal.
-
Active Methylene Effect: It is worth noting that the proton on the
-carbon ( ) is also highly acidic ("active methine") due to being flanked by two EWGs (CN and ). However, for bioisosteric utility, the N-H acidity is the primary focus.
Visualization of Electronic Effects
The following diagram illustrates the structural logic and electronic pathways leading to the difference in acidity.
Figure 1: Mechanistic flow comparing the electronic effects on the sulfonamide anion stability.
Experimental Validation Protocols
To verify the pKa difference experimentally, the following LC-PDA (Liquid Chromatography with Photodiode Array Detection) method is recommended. This method is superior to potentiometric titration for compounds with low solubility or limited sample quantity.
Protocol: Spectrophotometric pKa Determination
Objective: Determine pKa by observing the shift in UV absorption maximum (
Materials:
-
Buffer System: Phosphate/Citrate buffers ranging from pH 2.0 to 12.0 (0.5 pH increments).
-
Solvent: Acetonitrile (HPLC Grade).
-
Instrument: HPLC with PDA detector (e.g., Agilent 1200 or equivalent).
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve 1 mg of the sulfonamide in 1 mL of Acetonitrile (1000 ppm stock).
-
Dilute to 50 ppm using water.
-
-
Mobile Phase Setup:
-
Prepare a series of isocratic runs using 10% Acetonitrile and 90% Buffer (varying pH from 2 to 12).
-
-
Data Acquisition:
-
Inject 10 µL of sample for each pH point.
-
Record the UV spectrum (200–400 nm) at the peak apex.
-
Note the Retention Time (
). Ionized species typically elute faster in Reverse Phase (C18).
-
-
Analysis:
-
Plot the Absorbance at a specific wavelength (where the shift is maximal) vs. pH.
-
Alternatively, plot the Retention Factor (
) vs. pH. -
Fit the data to the Sigmoidal Boltzmann Equation to calculate the inflection point (pKa).
-
Self-Validating Check:
-
Methanesulfonamide Control: Run standard methanesulfonamide. The inflection point must appear near pH 10.8. If it appears lower, check buffer accuracy or electrode calibration.
Experimental Workflow Diagram
Figure 2: LC-PDA workflow for accurate pKa determination of sulfonamides.
Synthesis Overview
For researchers needing to synthesize This compound for testing, the following route is chemically grounded:
-
Starting Material: Butyronitrile (or 1-chloropropane).
-
Alpha-Functionalization: Reaction of the
-anion of the nitrile with a sulfonylating agent (e.g., sulfur dioxide followed by oxidation, or direct reaction with sulfuryl chloride derivatives). -
Alternative (Bioisostere approach): Reaction of 1-chloropropane-1-sulfonyl chloride with ammonia (though generating the
-cyano sulfonyl chloride is the challenging step).-
Note: A common lab route involves the sulfonylation of the nitrile anion . Treat butyronitrile with a strong base (LDA) at -78°C, quench with
, then treat the resulting sulfinate with -chlorosuccinimide (NCS) to get the sulfonyl chloride, followed by amination with .
-
References
-
BenchChem. Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. Retrieved from
-
PubChem. Methanesulfonamide (Compound CID 72879). National Library of Medicine. Retrieved from
- Perlovich, G. L., et al. (2013). Sulfonamides: Acidity, Solubility, and Permeability. Journal of Chemical & Engineering Data. (General reference for sulfonamide physicochemical properties).
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for Hammett Substituent Constants
for CN vs H). -
ChemSrc. this compound Derivatives and Properties. Retrieved from
Sources
Comparative Crystallographic Analysis: Alpha-Cyano Sulfonamides vs. Standard Analogues
Executive Summary
In the rational design of sulfonamide-based inhibitors—particularly for targets like Carbonic Anhydrase (CA) or dihydropteroate synthase—the introduction of an electron-withdrawing alpha-cyano group (
This guide objectively compares the structural data derived from X-ray Crystallography of
The Structural Advantage: Alpha-Cyano vs. Unsubstituted Sulfonamides
The "alpha-cyano" modification (typically
Comparative Structural Metrics
The following data summarizes typical crystallographic parameters observed in Cambridge Structural Database (CSD) entries for benzenesulfonamides versus their
| Feature | Standard Sulfonamide ( | Structural Implication | |
| S–N Bond Length | The | ||
| N–H Acidity (pKa) | Drastic increase in acidity leads to stronger, shorter Hydrogen bonds ( | ||
| Coordination Geometry | Tetrahedral (distorted) | Planar (around N) | The N-cyano nitrogen often adopts |
| H-Bond Motif | Dimers ( | Extended Networks |
Critical Insight: The shortening of the S–N bond in
-cyano derivatives correlates with increased metabolic stability against hydrolysis, a key factor in extending the half-life of sulfonamide drugs.
Methodological Comparison: X-ray vs. Alternatives[1][2][3][4]
Why persist with the difficulty of crystallizing
Comparison Matrix
| Methodology | Resolution/Precision | Detection of H-Atoms | Dynamic Insight | Verdict for |
| X-ray Crystallography | High ( | Difficult (requires high res) | Low (Static) | Essential. Only method to definitively map the geometry of the acidic proton and the planar N-CN moiety. |
| Solution NMR | Medium | High (via NOE/J-coupling) | High | Limited. Rapid proton exchange of the acidic |
| DFT (Computation) | Theoretical | N/A | N/A | Supportive. Often fails to predict the correct polymorph because it underestimates packing forces (Van der Waals) relative to the strong electrostatic |
Visualization: Structural Determination Workflow
The following diagram illustrates the decision logic for selecting X-ray crystallography over NMR for this specific compound class.
Caption: Decision logic highlighting why high acidity in alpha-cyano derivatives necessitates X-ray analysis over NMR due to proton exchange issues.
Experimental Protocol: Crystallization of Alpha-Cyano Sulfonamides
Crystallizing these compounds is challenging due to their high polarity and tendency to form amorphous salts. The following protocol utilizes a Slow Vapor Diffusion technique optimized for acidic sulfonamides.
Reagents
-
Target Compound: >98% purity
-cyano sulfonamide.[1] -
Good Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] Note: These dissolve the polar sulfonamide.[1]
-
Anti-Solvent: Water or Ethanol (depending on solubility).[1]
-
Additives: 0.1 M HCl (to suppress ionization and force the neutral protonated species).
Step-by-Step Protocol
-
Supersaturation Prep: Dissolve 10 mg of the sulfonamide in the minimum amount of DMF (approx 0.5 mL) in a small inner vial.
-
Acidification: Add 10
L of 0.1 M HCl.-
Reasoning:
-cyano sulfonamides are acidic.[1] Without acid, trace bases in glass can deprotonate them, leading to salt formation rather than neutral crystal growth.
-
-
Chamber Setup: Place the open inner vial inside a larger jar containing 5 mL of the Anti-Solvent (Water/Ethanol).[1]
-
Diffusion: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Monitor for 3–7 days. Crystals will appear as prisms or plates.[1]
-
Cryo-Protection: Before mounting, briefly dip the crystal in a solution of 70% Paratone-N / 30% Mineral Oil to prevent ice formation during the 100K data collection.
Critical Data Interpretation: The Hydrogen Bond Network
When analyzing the diffraction data, specific attention must be paid to the Acceptor-Donor motifs. Unlike standard sulfonamides which form simple dimers,
Interaction Logic Map
The diagram below details the specific intermolecular forces you must look for in the electron density map.
Caption: Interaction map showing how the Cyano group diverts H-bonding from simple dimers to infinite ribbon structures.
Validation Checklist (Self-Correcting)
-
R-Factor: Ensure
. High R-factors in these structures often indicate disorder in the flexible cyano tail. -
Thermal Ellipsoids: The cyano nitrogen should have a prolate ellipsoid. If it is spherical, check for elemental assignment errors (N vs O).
-
Residual Density: Look for peaks near the sulfonamide Nitrogen.[1] If absent, the molecule may be deprotonated (anionic form).
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1]
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] [Link][1]
-
RCSB Protein Data Bank. Comparison of Ligand Structures in Protein Complexes. [Link][1]
-
MDPI Crystals. Hydrogen Bonding Strategies in Sulfonamide Crystallization. [Link][1]
-
International Union of Crystallography (IUCr). Standardization of Crystal Structure Data. [Link][1]
Sources
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Behavior of Sulfonamide Derivatives
Introduction: The Chromatographic Challenge of Sulfonamides
Sulfonamides, the first class of synthetic antimicrobial agents, remain crucial in both human and veterinary medicine for preventing and treating bacterial infections.[1] Their core structure, based on p-aminobenzenesulfonamide, is synthetically versatile, leading to a wide array of derivatives with distinct physicochemical and pharmacological properties.[2][3] This structural diversity, while beneficial for therapeutic applications, presents a significant analytical challenge: the effective separation and quantification of these closely related compounds in various matrices, from pharmaceutical formulations to environmental and biological samples.[4][5][6][7]
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone technique for sulfonamide analysis.[8][9] Retention time (t_R) in RP-HPLC is the primary identifier for a specific analyte and is a direct consequence of the dynamic equilibrium of the analyte between the mobile phase and the stationary phase. Understanding and controlling the factors that govern this equilibrium is paramount for developing robust and reliable analytical methods.
This guide provides an in-depth comparison of the HPLC retention times for various sulfonamide derivatives. Moving beyond a simple data repository, we will dissect the causal relationships between molecular structure, chromatographic conditions, and retention behavior. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to develop, optimize, and troubleshoot their own HPLC methods for sulfonamide analysis with a foundation of scientific integrity.
Pillar 1: The Interplay of Molecular Properties and HPLC Retention
The retention of a sulfonamide derivative in RP-HPLC is fundamentally dictated by its lipophilicity—its affinity for the nonpolar stationary phase relative to the more polar mobile phase.[8][10] Molecules that are more lipophilic (less polar) will interact more strongly with the stationary phase, resulting in longer retention times. This lipophilicity is not a static property; it is profoundly influenced by both the molecule's intrinsic structure and the chemical environment of the HPLC system.
The Role of the R-Group Substituent
The diverse substituents (R-groups) attached to the sulfonamide nitrogen atom are the primary drivers of differences in retention among derivatives. These groups modify the overall polarity and lipophilicity (often expressed as logP) of the molecule. For instance, a bulkier, more carbon-rich R-group will generally increase lipophilicity and, consequently, lead to a longer retention time on a C18 or C8 column.
The Critical Influence of Mobile Phase pH
Sulfonamides are amphoteric molecules, possessing a basic primary aromatic amine group (pKa ≈ 2-3) and an acidic sulfonamide group (pKa ≈ 5-10). The pH of the mobile phase dictates the ionization state of these functional groups, which dramatically alters the molecule's overall polarity and its interaction with the stationary phase.[11][12][13]
-
At Low pH (e.g., pH < 2): The amino group is protonated (-NH₃⁺), increasing the molecule's polarity and leading to earlier elution (shorter retention time).
-
At Mid-Range pH (e.g., pH 3-5): The amino group is protonated, while the sulfonamide group remains largely non-ionized. This is often an optimal range for consistent retention.[11]
-
At High pH (e.g., pH > 8): The sulfonamide group becomes deprotonated (-SO₂NR⁻), significantly increasing polarity and causing very rapid elution.
Therefore, buffering the mobile phase to a consistent pH is not merely good practice; it is a mandatory requirement for achieving reproducible retention times and robust separation.[14]
Pillar 2: The Impact of Chromatographic Parameters
While molecular properties define the potential for separation, the actual retention times are controlled by the specific parameters of the HPLC method.
Stationary Phase Selection (The Column)
The choice of column is the first critical decision. For sulfonamide analysis, alkyl-bonded silica phases are the most common.
-
C18 (Octadecylsilane) Columns: These are the workhorses for sulfonamide separation.[1] The long C18 alkyl chains provide a highly hydrophobic stationary phase, offering strong interactions and excellent resolving power for the structurally similar sulfonamide derivatives.[1][15]
-
C8 (Octylsilane) Columns: These columns are less hydrophobic than C18 and will generally result in shorter retention times for all analytes under identical mobile phase conditions.[3] They can be advantageous when analyzing highly lipophilic sulfonamides that might be too strongly retained on a C18 column.
-
Mixed-Mode Columns: Some methods employ mixed-mode columns that contain both hydrophobic (e.g., C12) and polar (e.g., diol) functional groups.[12][16] These columns offer alternative selectivity by engaging in both hydrophobic and polar interactions, which can be useful for separating complex mixtures.[12]
Mobile Phase Composition
The mobile phase is the primary tool for adjusting retention time and achieving optimal separation.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used.[9][17] Increasing the proportion of the organic modifier in the mobile phase increases its elution strength, thereby decreasing the retention times of all analytes.[14] ACN generally has a stronger elution strength and provides lower backpressure than MeOH.
-
Aqueous Buffer: As discussed, a buffer (e.g., phosphate, acetate, or formate) is essential to control pH.[11][12][18] The concentration of the buffer can also subtly influence retention.[12]
The relationship between these core components is visualized in the diagram below.
Caption: Logical relationship between analyte properties, method parameters, and retention time.
Comparative Retention Time Data for Sulfonamide Derivatives
The following table summarizes retention time data for several common sulfonamide derivatives, compiled from various published HPLC methods. This data illustrates how retention times shift based on the specific chromatographic conditions employed. It serves as a practical guide for estimating elution order and developing a starting point for method development.
| Sulfonamide Derivative | Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Retention Time (min) | Reference |
| Sulfaguanidine | Zorbax Eclipse XDB C18 (150x4.6mm, 5µm) | 0.05M SDS, 6% Propan-2-ol, 0.02M Phosphate Buffer (pH 3) | 1.0 | N/A | ~6.5 | [19] |
| Sulfadiazine | Zorbax Eclipse XDB C18 (150x4.6mm, 5µm) | 0.05M SDS, 6% Propan-2-ol, 0.02M Phosphate Buffer (pH 3) | 1.0 | N/A | ~10.0 | [19] |
| Sulfadiazine | ACE C18 (250x4.6mm, 5µm) | Acetonitrile:Water (70:30 v/v) | 1.0 | N/A | ~3.5 | [20] |
| Sulfamerazine | Quasar C18 (150x4.6mm, 5µm) | Water (0.1% Formic Acid):Methanol (70:30) | 1.0 | 20 | ~6.8 | [1] |
| Sulfamethazine | Zorbax Eclipse XDB C18 (150x4.6mm, 5µm) | 0.05M SDS, 6% Propan-2-ol, 0.02M Phosphate Buffer (pH 3) | 1.0 | N/A | ~15.0 | [19] |
| Sulfamethoxazole | Quasar C18 (150x4.6mm, 5µm) | Water (0.1% Formic Acid):Methanol (70:30) | 1.0 | 20 | ~9.2 | [1] |
| Sulfamethoxazole | C18 (250x4.6mm, 5µm) | Water:ACN:MeOH (60:35:5 v/v), pH 2.5 with H₃PO₄ | 1.0 | 30 | 5.0 | [9][17] |
| Sulfathiazole | Quasar C18 (150x4.6mm, 5µm) | Water (0.1% Formic Acid):Methanol (70:30) | 1.0 | 20 | ~5.7 | [1] |
Analysis of Data: From the table, several key insights emerge. The elution order generally follows increasing lipophilicity. For example, in the study using a Quasar C18 column, the retention times increase from sulfathiazole (5.7 min) to sulfamerazine (6.8 min) to sulfamethoxazole (9.2 min), reflecting their respective molecular structures and polarities.[1] Furthermore, the dramatic difference in retention time for sulfadiazine between the two cited methods (~10.0 min vs. ~3.5 min) underscores the powerful influence of the mobile phase; a high organic content (70% ACN) leads to much faster elution compared to a micellar mobile phase with only 6% propan-2-ol.[19][20]
A Self-Validating Experimental Protocol for Sulfonamide Analysis
This section provides a robust, representative RP-HPLC protocol for the simultaneous determination of five common sulfonamides. The protocol is designed as a self-validating system, incorporating checks to ensure data integrity.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[11][15]
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (reagent grade). Analytical standards of sulfadiazine, sulfamerazine, sulfamethazine, sulfamethoxazole, and sulfathiazole.
Solution Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Standard Stock Solutions (1 mg/mL): Accurately weigh ~25 mg of each sulfonamide standard into separate 25 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C.
-
Working Standard Mixture (10 µg/mL): Dilute the stock solutions appropriately with a 50:50 mixture of Mobile Phase A and B to create a mixed standard solution.
Chromatographic Conditions
| Parameter | Setting | Causality Behind Choice |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides strong hydrophobic retention and high efficiency for separating structurally similar sulfonamides.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase (pH ~2.7) to ensure consistent protonation of the analyte amino groups, leading to sharp, symmetrical peaks.[1][7] |
| Mobile Phase B | Acetonitrile | A strong organic modifier that provides good peak shape and lower backpressure. |
| Gradient Program | 0-2 min, 10% B; 2-15 min, 10-60% B; 15-17 min, 60% B; 17-18 min, 60-10% B; 18-23 min, 10% B | The gradient allows for the elution of more polar compounds early in the run while ensuring that more lipophilic compounds elute within a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[1][21] |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Consistency is key for reproducible retention times. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and the risk of column overload. |
| Detection | DAD, 265 nm | This wavelength provides good absorbance for most sulfonamides, offering a balance of sensitivity and specificity.[3][7] |
Experimental Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: Standard experimental workflow for HPLC analysis of sulfonamides.
System Suitability (Self-Validation)
Before analyzing samples, an injection of the working standard mixture must be performed. The system is deemed suitable for analysis only if the following criteria are met:
-
Resolution (Rs): The resolution between the two most closely eluting peaks (e.g., sulfathiazole and sulfamerazine) should be > 1.5. This ensures that the compounds are baseline separated.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5. This confirms good peak shape and the absence of undesirable secondary interactions.
By establishing and verifying these criteria before every analytical run, the protocol becomes a self-validating system, ensuring the trustworthiness and accuracy of the generated data.
Conclusion
The retention time of sulfonamide derivatives in HPLC is a multifaceted parameter governed by a predictable interplay of molecular structure and chromatographic conditions. Lipophilicity, driven by the R-group substituent, and the ionization state, controlled by mobile phase pH, are the dominant analyte characteristics. These are modulated by the analyst's choice of stationary phase and mobile phase composition. By understanding these fundamental principles, researchers can move from a trial-and-error approach to a logical, science-driven strategy for method development. The comparative data and the representative protocol provided in this guide serve as a robust starting point for the successful separation and analysis of this vital class of pharmaceuticals.
References
-
Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. [Link]
-
Koulogiannis, G., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. 3rd IMEKOFOODS Metrology Promoting Harmonization & Standardization in Food & Nutrition. [Link]
-
Liu, C., et al. (2023). Simultaneous determination of 13 sulfonamides at trace levels in soil by modified QuEChERS with HPLC-MS/MS. Analytical Methods. [Link]
-
PerkinElmer. (n.d.). Effective Separation of Sulfa Drugs using Quasar C18 HPLC. PE Polska. [Link]
-
Pietroń, W., et al. (2023). Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. Journal of Veterinary Research. [Link]
-
Chen, J., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. MDPI. [Link]
-
Gao, S., et al. (1998). Simultaneous determination of seven sulfonamide residues in swine wastewater by high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Charde, M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Samanidou, V. F. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]
-
Pastewska, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC. [Link]
-
Öztekin, N., & Erim, F. B. (2021). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. R Discovery. [Link]
-
Pastewska, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PubMed. [Link]
-
Pastewska, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. ResearchGate. [Link]
-
Kumar, S., et al. (2021). METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sulfamethazine. HELIX Chromatography. [Link]
-
Gajda, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
-
Al-janabi, A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Life-science, innovation, and applied biological sciences. [Link]
-
Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]
-
Al-janabi, A., et al. (2023). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Life-science, innovation, and applied biological sciences. [Link]
-
Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. [Link]
-
Seo, D. (2023). Using high performance liquid chromatography to determine lipophilicity values of bioactive sulfonamides derived from polycyclic hydrocarbon cores. American Chemical Society. [Link]
-
SIELC Technologies. (2018). Separation of o-Toluenesulfonamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Studziński, M., et al. (2021). The lipophilicity parameters of sulfonamide derivatives were clustered... ResearchGate. [Link]
-
Malenović, A., et al. (2013). Thorough investigation of the retention mechanisms and retention behavior of amides and sulfonamides on amino column in hydrophilic interaction liquid chromatography. PubMed. [Link]
-
Tölgyesi, A., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]
-
Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]
-
Wang, J., et al. (n.d.). Simultaneous Prediction of Retention Times and Peak Shapes of Sulfonamides in Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Mifsud Buhagiar, L., et al. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
Jaroniec, M., & Kaczmarski, K. (2003). Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases. PubMed. [Link]
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- 5. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography [mdpi.com]
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Validating purity of 1-Cyanopropane-1-sulfonamide via elemental analysis
Topic: Validating purity of 1-Cyanopropane-1-sulfonamide via elemental analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the development of novel sulfonamide bioisosteres, This compound (
This guide validates Elemental Analysis (CHNS) as the critical "Gold Standard" for establishing the bulk purity and stoichiometric identity of this compound. While HPLC and qNMR offer orthogonal data, Elemental Analysis provides the only direct confirmation of the heteroatom ratio (N:S), which is essential for verifying the integrity of the cyano-sulfonamide moiety.
Technical Profile & Theoretical Baseline
Before validation, the theoretical composition must be established. This compound is an aliphatic sulfonamide characterized by a propyl chain with geminal cyano and sulfonamide groups at the C1 position.
Molecular Formula:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range (
Critical Insight: The high Nitrogen (18.9%) and Sulfur (21.6%) content makes CHNS analysis the most sensitive tool for detecting inorganic impurities (e.g., ammonium sulfate from synthesis) or hydrolysis products (e.g., loss of the cyano group).
Comparative Analysis: Why Elemental Analysis?
While modern labs rely heavily on chromatography, aliphatic sulfonamides require a multi-modal approach. The table below compares EA against common alternatives for this specific molecule.
Table 2: Performance Comparison of Validation Methods
| Feature | Elemental Analysis (CHNS) | HPLC-UV (Standard) | qNMR ( |
| Primary Utility | Stoichiometric Confirmation | Impurity Profiling | Absolute Purity & Structure |
| Detection Principle | Combustion & TCD/IR | UV Absorption (200-400nm) | Proton Resonance |
| Suitability for 1-Cyano... | High. Independent of chromophores. | Low. Aliphatic chain has weak UV absorbance. Requires derivatization (e.g., fluorescamine).[1][2] | High. Distinct signals for propyl chain. |
| Blind Spots | Cannot distinguish isomers; requires >2mg sample. | Inorganic salts, water, and non-UV active impurities are invisible. | Inorganic salts are invisible; requires internal standard. |
| Validation Role | Pass/Fail Gate. Confirms the material is not a salt/hydrate. | Qualitative. Checks for organic byproducts. | Quantitative. Cross-check for EA. |
Experimental Protocol: CHNS Validation Workflow
This protocol ensures the accurate determination of C, H, N, and S, mitigating common interferences found in sulfonamide analysis.
Phase A: Sample Preparation
-
Drying: Sulfonamides can be hygroscopic. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Why? Water (
) artificially raises %H and lowers %C, %N, %S.
-
-
Homogenization: Grind the crystalline solid into a fine powder using an agate mortar.
-
Why? Ensures uniform combustion, preventing "micro-explosions" of encapsulated nitrogen gas.
-
Phase B: Combustion Parameters (Flash Combustion)
-
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds (excess
is critical for Sulfur oxidation). -
Furnace Temperature: 950°C (Standard) or 1150°C (if using
additive). -
Catalyst: Tungsten Trioxide (
) or Copper wire.-
Why?
aids in the complete oxidation of sulfur to and prevents the formation of sulfates ash.
-
-
Standard: Sulfanilamide (Reference Standard) is chemically similar and ideal for calibration.
Phase C: Detection & Calculation
-
Combustion: Sample +
. -
Reduction: Gases pass over reduced Copper (
) to convert nitrogen oxides ( ) to and remove excess . -
Separation: GC Column separates gases based on size/polarity.
-
Detection: Thermal Conductivity Detector (TCD) measures peak areas.
Validation Logic & Decision Tree
The following diagram illustrates the self-validating workflow. It integrates EA with HPLC to ensure both bulk purity and impurity profiling are addressed.
Figure 1: Validation workflow for this compound. Note the feedback loops for common failures like moisture or incomplete sulfur oxidation.
Data Interpretation & Troubleshooting
Successful validation requires interpreting deviations from the theoretical values.
Scenario A: High %H (+0.8%), Low C/N/S
-
Cause: The sample is wet. This compound is polar and can form hydrates.
-
Action: Perform TGA (Thermogravimetric Analysis) or dry strictly under
.
Scenario B: Low %S (-1.0%), Normal C/H/N
-
Cause: Sulfur is being trapped as inorganic sulfate ash in the crucible or not fully oxidized.
-
Action: Add Vanadium Pentoxide (
) or Tungsten Trioxide ( ) powder to the sample capsule to boost local oxidation temperature and release sulfur.
Scenario C: Low %N, High %C
-
Cause: Hydrolysis of the Cyano group (
). This results in loss of Nitrogen and gain of Oxygen (which is not measured directly but dilutes other percentages). -
Action: Check synthesis route. The cyano group is labile under strong acid/base conditions.
References
-
Patyra, E., et al. (2022).[3] HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers.[4] MDPI Agriculture. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Cyanopropane-1-sulfonamide
Topic: Personal protective equipment for handling 1-Cyanopropane-1-sulfonamide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context
This compound is a bifunctional building block characterized by the presence of both a nitrile (cyano) group and a sulfonamide moiety on a propyl backbone. In pharmaceutical synthesis, it is often utilized as a nucleophilic intermediate due to the acidity of the
Operational Reality: Public safety data for this specific CAS is often limited. Therefore, this guide applies the Precautionary Principle used in high-value drug discovery: treat the compound as a Potential Sensitizer (Sulfonamide moiety) and Acute Toxicant (Nitrile moiety) until specific toxicological data proves otherwise.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the mechanism of potential injury.
| Hazard Class | Chemical Moiety | Physiological Mechanism |
| Acute Toxicity | Nitrile ( | Potential for metabolic release of cyanide ions (CN⁻) upon ingestion or absorption, though typically slower than inorganic cyanides.[1] |
| Sensitization | Sulfonamide ( | Known to cause Type I (immediate) or Type IV (delayed) hypersensitivity reactions. Cross-reactivity is a risk for sensitized individuals. |
| Chemical Burns | The electron-withdrawing groups make the C1 proton acidic. High concentrations can be corrosive to mucous membranes and eyes. |
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use a redundant system to prevent exposure during synthesis or purification.
A. Hand Protection (The Critical Barrier)
Standard nitrile gloves may not suffice for prolonged contact with sulfonamide solutions.
-
Primary Layer: Nitrile (4 mil) – Disposable.
-
Secondary Layer (Outer): Nitrile (Extended Cuff, 6-8 mil) or Laminate (Silver Shield) if handling concentrated stock solutions.
-
Rationale: Nitriles provide excellent splash protection against aliphatic chains, but the sulfonamide group increases polarity. Double-gloving creates a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without exposing skin.
B. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Solid Handling): If weighing outside a hood (strongly discouraged) or if the powder is electrostatic, use a P100 Particulate Respirator or a Powered Air Purifying Respirator (PAPR) .
-
Note: Simple N95s offer insufficient protection against potential organic vapors if the solid sublimes or degrades.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of fine powder migration or splash corrosivity.
-
Body: Lab Coat (High-Neck, Knit Cuffs) . For scale-up (>10g), wear a Tyvek® apron or sleeve covers to prevent dust accumulation on fabric clothing.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
The solid phase presents the highest inhalation and contamination risk due to static.
-
Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure. Sulfonamide powders are prone to "flying" due to static charge.
-
The "Boat-in-Jar" Method:
-
Tare a glass weighing boat inside a secondary screw-top jar.
-
Transfer the solid into the boat.
-
Cap the jar before removing it from the balance enclosure.
-
Why? This prevents trace powder from falling onto the benchtop during transport to the fume hood.
-
Phase 2: Reaction Setup
-
Solvent Selection: When dissolving, add solvent slowly. The heat of solution (exothermic) can be significant due to hydrogen bonding of the sulfonamide.
-
Incompatibility Check:
-
Avoid: Strong oxidizers (e.g., permanganates) and strong bases (unless intended for deprotonation).
-
Warning: Do not mix with strong acids without venting; although stable, hydrolysis of the nitrile group can theoretically release hazardous byproducts under extreme conditions.
-
Phase 3: Cleanup & Decontamination
-
Solvent Wash: Wipe surfaces with Ethanol or Isopropanol first (solubilizes the organic sulfonamide).
-
Soap & Water: Follow with a detergent wash to remove residues.
-
Doffing: Remove outer gloves → Wash inner gloves with soap/water → Remove inner gloves → Wash hands immediately.
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of matter and quantity.
Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and quantity of material.
Emergency Response
-
Skin Contact:
-
Spill (Solid):
-
Do NOT dry sweep (creates dust).
-
Cover with a wet paper towel (solvent-dampened) to suppress dust.
-
Scoop into a chemically compatible container.
-
-
Disposal:
-
Dispose of as Hazardous Organic Waste .
-
Critical: Do not mix with acidic waste streams if there is any risk of nitrile hydrolysis, although this is less volatile than simple cyanide salts.
-
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
